molecular formula C10H11IO2 B093198 Ethyl 2-(4-iodophenyl)acetate CAS No. 15250-46-1

Ethyl 2-(4-iodophenyl)acetate

Cat. No.: B093198
CAS No.: 15250-46-1
M. Wt: 290.1 g/mol
InChI Key: YDJDSUNRSIVGMI-UHFFFAOYSA-N
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Description

Ethyl 2-(4-iodophenyl)acetate is a useful research compound. Its molecular formula is C10H11IO2 and its molecular weight is 290.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-(4-iodophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJDSUNRSIVGMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00566358
Record name Ethyl (4-iodophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15250-46-1
Record name Ethyl (4-iodophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(4-iodophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 15250-46-1

This technical guide provides a comprehensive overview of Ethyl 2-(4-iodophenyl)acetate, a key intermediate in organic synthesis, particularly for the development of pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

This compound is a light brown liquid or solid organic compound.[1][2] Its key physical and chemical properties are summarized below, providing essential data for handling, storage, and reaction planning.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁IO₂[1][3][4]
Molecular Weight 290.10 g/mol [1][3][4]
Boiling Point 162-164 °C (at 15 Torr)[1]
Density 1.604 ± 0.06 g/cm³ (Predicted)[1]
Storage Temperature 2-8°C, protect from light, keep sealed in dry conditions[1]
Form Liquid or Solid[1]
Color Light brown[1]
InChI Key YDJDSUNRSIVGMI-UHFFFAOYSA-N[2][3]
SMILES O=C(OCC)CC1=CC=C(I)C=C1[3]
Topological Polar Surface Area (TPSA) 26.3 Ų[3]
Consensus Log Po/w 3.16[3]

Spectroscopic Data

Detailed spectroscopic data, including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), are typically available from commercial suppliers to confirm the structure and purity of the compound.[3][5]

Synthesis and Production

The primary method for synthesizing this compound is through the Fischer esterification of 4-iodophenylacetic acid with ethanol. This reaction is typically catalyzed by a strong acid.

Illustrative Synthetic Workflow

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Product & Purification SM1 4-Iodophenylacetic Acid Reaction Reflux SM1->Reaction SM2 Ethanol (Excess) SM2->Reaction Catalyst Strong Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Purification Workup & Distillation Reaction->Purification Cooling & Extraction Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification (General Procedure)

This protocol is a generalized representation based on standard Fischer esterification procedures, such as the synthesis of ethyl phenylacetate from its corresponding acid.[6][7]

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 4-iodophenylacetic acid and an excess of absolute ethanol.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours, monitoring the reaction's progress using Thin-Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the mixture into water. Separate the organic layer.

  • Neutralization: Wash the organic layer with a sodium bicarbonate or sodium carbonate solution to neutralize any remaining acid.[6]

  • Purification: Dry the crude product over an anhydrous salt (e.g., MgSO₄), filter, and purify by vacuum distillation to yield the final product.[6]

Chemical Reactivity and Applications

This compound serves as a crucial building block in organic synthesis, primarily as a pharmaceutical intermediate.[4][8] Its aryl iodide group makes it an excellent substrate for various cross-coupling reactions.

Suzuki Cross-Coupling Reactions

A significant application is its use in palladium-catalyzed Suzuki cross-coupling reactions to form new carbon-carbon bonds.[9] In this reaction, the aryl iodide couples with an aryl boronic acid to produce biaryl compounds. These resulting molecules are of high interest in medicinal chemistry, with some derivatives patented as novel non-steroidal anti-inflammatory drugs (NSAIDs).[9]

Application in Suzuki Coupling

G cluster_reaction Reaction Conditions Reactant1 This compound Catalyst Palladium Catalyst (e.g., Pd(OAc)₂) Reactant1->Catalyst Reactant2 Aryl Boronic Acid B(OH)₂-R Reactant2->Catalyst Product Biaryl Product (e.g., Ethyl 2-(4-phenylphenyl)acetate) Catalyst->Product C-C Bond Formation Base Base (e.g., K₂CO₃, Na₂CO₃) Base->Catalyst Solvent Solvent (e.g., H₂O, Acetone/H₂O) Solvent->Catalyst

Caption: Use of this compound in a Suzuki cross-coupling reaction.

Experimental Protocol: Suzuki Coupling (Illustrative)

The following protocol is adapted from a procedure for the closely related compound, ethyl-(4-bromophenyl)-acetate, and illustrates how this compound could be used.[9] The higher reactivity of the iodo-substituent may allow for milder reaction conditions.

  • Reagent Preparation: In a round-bottom flask, combine this compound, an aryl boronic acid (1.5-2.0 equivalents), a base such as potassium carbonate (K₂CO₃), and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) if using an aqueous system.[9]

  • Catalyst Addition: Add the palladium catalyst (e.g., palladium acetate, Pd(OAc)₂) to the flask.

  • Solvent Addition: Add the solvent system (e.g., water, or a mixture like acetone/water).[9]

  • Reaction: Equip the flask with a condenser, and heat the mixture with stirring for approximately 1 hour at a temperature ranging from 40°C to 100°C, depending on the specific solvent and catalyst system.[9]

  • Product Isolation: Upon completion, cool the reaction, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it, and concentrate it under reduced pressure.

  • Purification: Purify the resulting crude product via column chromatography to isolate the desired biaryl compound.

Safety and Handling

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][3]

Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry, and dark place as specified.[2]

References

An In-depth Technical Guide to Ethyl 2-(4-iodophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-(4-iodophenyl)acetate, a versatile chemical intermediate. It covers its chemical identity, physical and chemical properties, safety information, and key experimental protocols relevant to its synthesis and further application in research and development.

Chemical Identity and Synonyms

This compound is an aromatic ester that serves as a valuable building block in organic synthesis. Its structure features a phenyl ring substituted with an iodine atom at the para position, connected to an ethyl acetate group.

Synonyms and Alternative Names:

  • Ethyl (4-iodophenyl)acetate[1]

  • 4-Iodophenylacetic acid ethyl ester

  • Ethyl 4-iodophenylacetate

  • Ethyl p-iodophenylacetate

  • Benzeneacetic acid, 4-iodo-, ethyl ester

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison. This information is critical for experimental design, safety assessment, and quality control.

PropertyValueSource(s)
CAS Number 15793-03-0[2]
Molecular Formula C₁₀H₁₁IO₂
Molecular Weight 290.1 g/mol
Boiling Point 162-164 °C at 15 Torr
Density 1.604 ± 0.06 g/cm³ (Predicted)
Storage Temperature 2-8°C, protect from light

Safety Information:

This compound is classified with the GHS07 pictogram, indicating that it can be harmful.

  • Signal Word: Warning[1]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1]

Experimental Protocols

This section details methodologies for the synthesis of this compound and its potential application in common cross-coupling reactions, providing a foundation for laboratory use.

Synthesis via Fischer Esterification

This compound can be synthesized from 4-iodophenylacetic acid and ethanol through Fischer esterification, a classic acid-catalyzed esterification reaction.

Reaction:

4-Iodophenylacetic acid + Ethanol ⇌ this compound + Water

General Protocol:

  • Reactant Mixture: In a round-bottom flask, combine 4-iodophenylacetic acid and a molar excess of absolute ethanol. Ethanol often serves as both the reactant and the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, like diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Fischer_Esterification 4-Iodophenylacetic Acid 4-Iodophenylacetic Acid Reaction Mixture Reaction Mixture 4-Iodophenylacetic Acid->Reaction Mixture Ethanol Ethanol Ethanol->Reaction Mixture Acid Catalyst (H+) Acid Catalyst (H+) Acid Catalyst (H+)->Reaction Mixture Reflux Reflux Reaction Mixture->Reflux Work-up & Purification Work-up & Purification Reflux->Work-up & Purification This compound This compound Work-up & Purification->this compound

Fischer Esterification Workflow
Application in Heck and Sonogashira Coupling Reactions

The presence of an iodo-substituent on the phenyl ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions. These reactions are fundamental in the formation of carbon-carbon bonds.

General Workflow for Cross-Coupling Reactions:

Cross_Coupling_Workflow cluster_reactants Reactants & Catalysts This compound This compound Reaction Setup Reaction Setup This compound->Reaction Setup Coupling Partner Coupling Partner Coupling Partner->Reaction Setup Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Setup Base Base Base->Reaction Setup Solvent Solvent Solvent->Reaction Setup Heating & Stirring Heating & Stirring Reaction Setup->Heating & Stirring Reaction Monitoring Reaction Monitoring Heating & Stirring->Reaction Monitoring Work-up & Purification Work-up & Purification Heating & Stirring->Work-up & Purification Coupled Product Coupled Product Work-up & Purification->Coupled Product

General Cross-Coupling Workflow

Heck Reaction Protocol Outline:

The Heck reaction involves the coupling of the aryl iodide with an alkene.

  • Materials: this compound, an alkene, a palladium catalyst (e.g., Pd(OAc)₂), a base (e.g., triethylamine), and an anhydrous solvent (e.g., DMF).

  • Procedure: In an inert atmosphere, combine the reactants, catalyst, and base in the solvent. Heat the mixture with stirring.

  • Work-up: After completion, cool the reaction, dilute with an organic solvent and water, separate the organic layer, wash, dry, and concentrate.

  • Purification: Purify the product by column chromatography.

Sonogashira Reaction Protocol Outline:

The Sonogashira reaction couples the aryl iodide with a terminal alkyne.

  • Materials: this compound, a terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), a base (e.g., triethylamine), and an anhydrous, degassed solvent (e.g., THF).

  • Procedure: Under an inert atmosphere, combine all reagents in the solvent. Stir the reaction at room temperature or with gentle heating.

  • Work-up: Upon completion, dilute with an organic solvent and wash with aqueous ammonium chloride and brine. Dry the organic layer and concentrate.

  • Purification: Purify the final product using column chromatography.

Biological and Pharmacological Relevance

Currently, there is limited publicly available information specifically detailing the biological activity, signaling pathways, or pharmacological applications of this compound. However, the phenylacetate scaffold is present in various biologically active molecules. The presence of an iodine atom offers a site for further chemical modification, including radiolabeling for imaging studies or the introduction of other functional groups through cross-coupling reactions, making it a compound of interest in drug discovery and development programs. Researchers are encouraged to investigate its potential biological properties based on its structural features.

References

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 2-(4-iodophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for Ethyl 2-(4-iodophenyl)acetate, a compound relevant to researchers and professionals in the fields of organic synthesis and drug development. The document outlines the experimental protocols for acquiring NMR data and presents a comprehensive analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra, supported by tabular data and structural visualizations.

Experimental Protocols

The acquisition of high-resolution ¹H and ¹³C NMR spectra is crucial for the structural elucidation and purity assessment of organic compounds. The data presented herein is based on standard NMR spectroscopic techniques.

General Methodology:

NMR spectra are typically recorded on a spectrometer, such as a Bruker AC-500 FT, operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei.[1][2] The sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), which contains tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1][2]

For a typical analysis, approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of the deuterated solvent and transferred to a 5 mm NMR tube. The spectra are acquired at room temperature. For ¹H NMR, standard parameters include a 30-degree pulse width, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum to single lines for each unique carbon atom.

The following logical workflow illustrates the general process of sample preparation and NMR data acquisition.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Compound (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert Sample Ready setup Setup Experiment (¹H or ¹³C) insert->setup acquire Acquire Spectrum setup->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process

Caption: A generalized workflow for NMR sample preparation and data acquisition.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ), multiplicities, coupling constants (J), and integration values are summarized in the table below.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-c, H-c'7.62Doublet (d)8.42H
H-b, H-b'7.02Doublet (d)8.42H
H-e4.14Quartet (q)7.12H
H-a3.59Singlet (s)-2H
H-f1.25Triplet (t)7.13H
Data sourced from CDCl₃ solvent.[3]

¹³C NMR Spectral Data

Disclaimer: The following ¹³C NMR data are estimated values based on known substituent effects and data from similar chemical structures.

Carbon AssignmentEstimated Chemical Shift (δ, ppm)
C=O (Carbonyl)171.0
C-d (I-C-Ar)137.7
C-c, C-c' (Ar-CH)131.5
C-b, C-b' (Ar-CH)130.0
C-ipso (Ar-C)92.0
O-CH₂61.0
CH₂-Ph40.5
CH₃14.1

Structural Representation and NMR Assignments

The molecular structure of this compound is depicted below, with proton and carbon atoms labeled to correspond with the assignments in the preceding tables. This visualization aids in the correlation of the spectral data with the specific atomic positions within the molecule.

Caption: Molecular structure of this compound with atom labeling for NMR assignments.

This guide serves as a foundational resource for the NMR spectral characteristics of this compound, providing essential data and protocols for scientific and research applications.

References

A Technical Guide to High-Purity Ethyl 2-(4-iodophenyl)acetate for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is intended for researchers, scientists, and professionals in drug development who require high-purity Ethyl 2-(4-iodophenyl)acetate (CAS No. 15250-46-1) for their work. This document provides an overview of commercial suppliers, methodologies for purity assessment, and a workflow for supplier selection.

Commercial Suppliers and Product Specifications

The procurement of high-purity this compound is critical for the reliability and reproducibility of scientific research and the quality of pharmaceutical intermediates. Several commercial suppliers offer this compound at various purity levels. The following table summarizes the offerings from a selection of suppliers. It is important to note that purity claims should always be verified by requesting a lot-specific Certificate of Analysis (CoA).

SupplierStated PurityAvailable QuantitiesStorage ConditionsAdditional Information
Bide Pharmatech ≥ 95%[1]Gram scaleSealed refrigeration[1]Offers custom synthesis and a broad range of products.[1]
BLD Pharm Data available upon requestInquireCold-chain transportation[2]Online ordering available; COA inquiry service.[2]
Sigma-Aldrich (Ambeed, Inc.) 95%[3]InquireKeep in dark place, sealed in dry, 2-8°C[3]Provides access to Certificate of Analysis and Certificate of Origin.[3]
Sigma-Aldrich (ChemScene LLC) 98%[4][5]Inquire4°C, protect from light[4][5]Detailed safety information available.[4][5]
CoreSyn ≥ 98%InquireInquireSpecialized in pharmaceutical intermediates.

Purity Assessment and Experimental Protocols

Ensuring the purity of this compound is paramount. The primary analytical techniques for this purpose are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. While supplier-specific protocols are proprietary, the following sections detail standard methodologies that can be adapted for the analysis of this compound.

Gas Chromatography (GC) for Purity and Impurity Profiling

Gas chromatography is a robust method for assessing the purity of volatile and semi-volatile compounds like this compound and for identifying potential volatile impurities.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable for this analysis.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector: Split/splitless injector. A split injection is typically used to avoid column overloading.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/minute.

    • Final hold: Hold at 250°C for 5 minutes.

  • Detector Temperature: 280°C.

  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • Quantification: Purity is typically determined by area percent. For more accurate quantification, a calibrated internal standard method can be employed.

High-Performance Liquid Chromatography (HPLC) for Potency and Non-Volatile Impurities

HPLC with UV detection is a cornerstone technique for the potency assay and the detection of non-volatile impurities in active pharmaceutical ingredients and intermediates.

Methodology:

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a starting condition of 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 20 minutes.

  • Flow Rate: 1.0 mL/minute.

  • Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance (λmax) of the 4-iodophenyl moiety, which is typically around 230-240 nm.

  • Column Temperature: 30°C.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 0.5 mg/mL).

  • Quantification: An external standard calibration curve should be prepared using a certified reference standard of this compound.

Quantitative NMR (qNMR) for Absolute Purity Determination

Quantitative NMR (qNMR) is a powerful primary method for determining the absolute purity of a substance without the need for a specific reference standard of the same compound.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a deuterated solvent (e.g., CDCl3) in an NMR tube.

  • Acquisition Parameters:

    • Use a 90° pulse angle.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full magnetization recovery.

    • Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Integrate a well-resolved signal from the analyte (e.g., the methylene protons of the ethyl group).

    • Integrate a signal from the internal standard.

    • Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.

Potential Impurities in this compound

The impurity profile of a chemical is highly dependent on its synthetic route. A common method for the synthesis of this compound is the Fischer esterification of 4-iodophenylacetic acid with ethanol in the presence of an acid catalyst.

Potential impurities from this route include:

  • 4-Iodophenylacetic acid: Unreacted starting material.

  • Ethanol: Residual solvent/reactant.

  • Di-ethyl ether: A potential by-product from the reaction of ethanol.

  • Other related substances: Isomeric impurities or by-products from the synthesis of the starting material, 4-iodophenylacetic acid.

Supplier Selection Workflow

The selection of a suitable supplier for high-purity chemicals is a critical step in the research and development process. The following diagram illustrates a logical workflow for this process.

G Supplier Selection Workflow for High-Purity Chemicals A Define Requirements (Purity, Quantity, Timeline) B Identify Potential Suppliers (Online Databases, Literature) A->B C Request Quotations and Technical Information (CoA, Specs) B->C D Evaluate Supplier Documentation C->D E Does Purity Meet Requirements? D->E Review CoA F Order Sample for In-House Quality Control E->F Yes J Re-evaluate or Select Alternative Supplier E->J No G Perform In-House Analysis (HPLC, GC, NMR) F->G H Does Sample Meet Internal Standards? G->H I Qualify Supplier and Place Purchase Order H->I Yes H->J No

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of Ethyl 2-(4-iodophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound is widely utilized in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients. Ethyl 2-(4-phenylphenyl)acetate, a precursor to the nonsteroidal anti-inflammatory drug Felbinac, can be synthesized via this method, highlighting its industrial relevance.[1][2]

This document provides a detailed protocol for the Suzuki coupling reaction of Ethyl 2-(4-iodophenyl)acetate with various arylboronic acids. It includes optimized reaction conditions, quantitative data from representative experiments, and a step-by-step experimental procedure.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3][4]

Experimental Protocols

The following protocol is a generalized procedure for the Suzuki coupling of this compound with an arylboronic acid. Specific conditions may be optimized for different boronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) (or other suitable ligand)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene or a 1,4-Dioxane/water solvent system

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Deionized water

  • Argon or Nitrogen gas

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst and Ligand Addition: In a separate vial, prepare the catalyst system by dissolving Palladium(II) acetate (0.02 mmol) and the ligand (e.g., PPh₃, 0.04 mmol) in the chosen solvent. Add this solution to the reaction flask.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent (e.g., Toluene or a 1,4-Dioxane/water mixture) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.

Data Presentation

The following tables summarize quantitative data for the Suzuki coupling reaction under various conditions.

Table 1: Optimization of Reaction Conditions for the Coupling of this compound and Phenylboronic Acid

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene1001285
2Pd(PPh₃)₄ (2)-K₂CO₃Toluene1001288
3PdCl₂(dppf) (2)-Cs₂CO₃1,4-Dioxane90892
4Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100695

Table 2: Substrate Scope - Coupling of this compound with Various Arylboronic Acids

Reaction Conditions: Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 equiv.), Toluene/H₂O (5:1), 100 °C, 6 h.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidEthyl 2-(4-biphenyl)acetate95
24-Methoxyphenylboronic acidEthyl 2-(4'-(methoxy)-[1,1'-biphenyl]-4-yl)acetate93
34-Fluorophenylboronic acidEthyl 2-(4'-(fluoro)-[1,1'-biphenyl]-4-yl)acetate90
43-Thienylboronic acidEthyl 2-(4-(thiophen-3-yl)phenyl)acetate87

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_workflow Experimental Workflow A 1. Reagent Addition (Aryl Iodide, Boronic Acid, Base) B 2. Catalyst & Ligand Addition A->B C 3. Degassing & Solvent Addition B->C D 4. Reaction at Elevated Temperature C->D E 5. Reaction Work-up (Extraction & Drying) D->E F 6. Purification (Column Chromatography) E->F G 7. Product Characterization F->G

Caption: Step-by-step workflow for the Suzuki coupling experiment.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of Ethyl 2-(4-iodophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of Ethyl 2-(4-iodophenyl)acetate with various boronic acids. The Suzuki coupling is a powerful and widely used method for the formation of carbon-carbon bonds, essential in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials. Ethyl 2-(4-phenylphenyl)acetate and its derivatives, synthesized via this method, are precursors to non-steroidal anti-inflammatory drugs (NSAIDs) like Felbinac.[1][2]

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a transition metal-catalyzed reaction that involves the cross-coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[3][4][5][6][7][8] Aryl iodides, such as this compound, are highly reactive substrates for this transformation due to the facile oxidative addition of the carbon-iodine bond to the palladium(0) catalyst.[9] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[6][10][11]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki coupling reaction proceeds through a catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (this compound), forming a Pd(II) complex.[3][5][7]

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium complex, displacing the halide. This step is facilitated by the presence of a base, which activates the boronic acid.[3][4][5][7]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][5]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd [Ar-Pd(II)-I]L_n Pd0->OxAdd Oxidative Addition Trans [Ar-Pd(II)-Ar']L_n OxAdd->Trans Transmetalation Product Ar-Ar' Trans->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArI This compound (Ar-I) ArBOH2 Aryl Boronic Acid (Ar'-B(OH)₂) Base Base (e.g., K₂CO₃) Suzuki_Workflow start Start reagents Weigh and add solid reagents: - this compound - Boronic Acid - Base start->reagents catalyst Add Palladium Catalyst and Ligand reagents->catalyst inert Establish Inert Atmosphere (Evacuate and backfill with N₂/Ar) catalyst->inert solvent Add Degassed Solvent(s) inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup: - Quench - Extract - Wash and Dry monitor->workup Reaction Complete purify Purify Crude Product (Column Chromatography) workup->purify characterize Characterize Final Product (NMR, MS) purify->characterize end End characterize->end Troubleshooting_Suzuki start Low or No Product Yield dehalogenation Dehalogenation of Starting Material? start->dehalogenation protodeboronation Protodeboronation of Boronic Acid? dehalogenation->protodeboronation No sol_dehalogenation Change solvent/base to non-hydride donors (e.g., K₃PO₄, Cs₂CO₃). Lower reaction temperature. dehalogenation->sol_dehalogenation Yes catalyst_issue Catalyst Inactivity? protodeboronation->catalyst_issue No sol_protodeboronation Use boronic esters or trifluoroborates. Use anhydrous solvents. protodeboronation->sol_protodeboronation Yes sol_catalyst Use fresh catalyst. Ensure inert atmosphere is maintained. Screen different ligands. catalyst_issue->sol_catalyst Yes

References

Application Notes and Protocols for the Sonogashira Coupling of Terminal Alkynes with Ethyl 2-(4-iodophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Sonogashira coupling reaction between terminal alkynes and Ethyl 2-(4-iodophenyl)acetate. This reaction is a powerful tool for the synthesis of novel compounds with potential applications in medicinal chemistry and drug development, enabling the formation of a carbon-carbon bond between an sp-hybridized carbon of a terminal alkyne and an sp²-hybridized carbon of an aryl halide.[1]

Introduction and Applications

The Sonogashira coupling is a cross-coupling reaction that utilizes a palladium catalyst and a copper(I) co-catalyst to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is highly valued in organic synthesis for its mild reaction conditions, tolerance of a wide range of functional groups, and its efficiency in creating complex molecular architectures.[3]

In the context of drug discovery, the Sonogashira coupling is instrumental in synthesizing novel molecular scaffolds. The resulting arylalkyne products from the coupling of terminal alkynes with this compound are valuable intermediates. The ester functionality of this compound can be further modified, and the alkyne moiety provides a versatile handle for subsequent chemical transformations, such as click chemistry, cyclization reactions, or further cross-coupling reactions. This versatility allows for the rapid generation of diverse compound libraries for biological screening.

Reaction Mechanism and Workflow

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound).

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) complex.

  • Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.[1]

A copper-free variant of the Sonogashira reaction has also been developed to circumvent issues such as the formation of alkyne homocoupling byproducts (Glaser coupling).[4]

Experimental Workflow

The general workflow for a Sonogashira coupling reaction is depicted below. It involves the careful assembly of reactants under an inert atmosphere, followed by the reaction, work-up, and purification of the desired product.[1]

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep Prepare Reactants: - this compound - Terminal Alkyne - Pd Catalyst & CuI - Base & Solvent reaction Combine under Inert Gas (N2 or Ar) & Stir at appropriate temperature prep->reaction Add reagents workup Quench Reaction & Extract with Organic Solvent reaction->workup Reaction complete purify Column Chromatography workup->purify Crude product end Characterization (NMR, MS) purify->end Pure Product Sonogashira_Mechanism cluster_Pd_cycle Palladium Cycle cluster_Cu_cycle Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-I(L)₂ Pd0->Pd_complex Oxidative Addition (Ar-I) Coupled_Pd Ar-Pd(II)-(C≡CR)(L)₂ Pd_complex->Coupled_Pd Transmetalation Coupled_Pd->Pd0 Reductive Elimination Product Ar-C≡CR Coupled_Pd->Product CuI CuI Cu_acetylide Cu-C≡CR CuI->Cu_acetylide Cu_acetylide->Pd_complex [Cu-C≡CR] Alkyne H-C≡CR Alkyne->Cu_acetylide Base Base Base->Cu_acetylide

References

Application Notes and Protocols for the Heck Reaction of Ethyl 2-(4-iodophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Heck reaction of Ethyl 2-(4-iodophenyl)acetate. The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2] This methodology is widely employed in organic synthesis, particularly in the pharmaceutical industry, for the construction of complex molecular architectures.[3] These notes offer a comprehensive guide to the reaction conditions, including catalyst selection, base, solvent, and temperature, to facilitate the successful synthesis of various substituted alkenes from this compound.

Key Reaction Parameters

The success of the Heck reaction is highly dependent on the careful selection of several key parameters. For this compound, an aryl iodide, the following components are crucial:

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective catalyst for the Heck reaction of aryl iodides. Other palladium sources such as palladium chloride (PdCl₂) and pre-formed palladium complexes can also be utilized. The catalyst loading is typically in the range of 1-5 mol%.

  • Alkene Coupling Partner: A variety of alkenes can be coupled with this compound. Electron-deficient alkenes, such as acrylates (e.g., methyl acrylate, ethyl acrylate, n-butyl acrylate) and styrenes, are particularly effective coupling partners.[2][4] The alkene is generally used in a slight excess (1.2-1.5 equivalents) relative to the aryl iodide.

  • Base: A base is required to neutralize the hydrogen halide generated during the catalytic cycle.[2] Common bases include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) and sodium acetate (NaOAc).[5] The choice of base can influence the reaction rate and yield.

  • Solvent: Polar aprotic solvents are typically employed to facilitate the dissolution of the reactants and the palladium catalyst.[6] N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), acetonitrile (MeCN), and toluene are frequently used solvents.[7]

  • Temperature: The Heck reaction is typically conducted at elevated temperatures, generally ranging from 80 to 120 °C, to ensure a reasonable reaction rate.

  • Ligands: While some Heck reactions can proceed without an additional ligand (ligandless), the use of phosphine ligands, such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine, can stabilize the palladium catalyst and improve reaction efficiency, particularly for less reactive aryl halides.

Tabulated Reaction Conditions and Yields

The following tables summarize various reported conditions for the Heck reaction of aryl iodides, which can be adapted for this compound, with different alkene coupling partners.

Table 1: Heck Reaction of Aryl Iodides with Acrylates

AlkeneCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Methyl AcrylatePd(OAc)₂ (1)Et₃N (2)NMP100-High
Ethyl AcrylatePd(OAc)₂ (1)Et₃N (2)DMF/H₂O65-High
n-Butyl AcrylatePdCl₂ (0.2)Et₃N (2)DMF1201.599

Table 2: Heck Reaction of Aryl Iodides with Styrenes

AlkeneCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (1)Et₃N (1.1)Triethylamine1001257
StyrenePd-complex 6 (2)K₂CO₃ (2)DMF6012High

Experimental Protocols

The following are detailed protocols for performing the Heck reaction with this compound.

Protocol 1: Heck Reaction of this compound with n-Butyl Acrylate

This protocol describes a general procedure for the ligandless Heck reaction.

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask or sealed tube

  • Magnetic stirrer with heating

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 equiv.), Palladium(II) acetate (0.01-0.05 equiv.), and anhydrous DMF.

  • Add triethylamine (2.0-3.0 equiv.) followed by n-butyl acrylate (1.2-1.5 equiv.) via syringe.

  • Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Heck Reaction of this compound with Styrene

This protocol utilizes a phosphine ligand to enhance catalyst stability and efficiency.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine

  • Triethylamine (Et₃N)

  • Schlenk flask

  • Magnetic stirrer with heating

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under a nitrogen atmosphere, add this compound (1.0 equiv.), Palladium(II) acetate (0.01 equiv.), and tri(o-tolyl)phosphine (0.06 equiv.).

  • Add triethylamine as the solvent and base.

  • Add styrene (1.2 equiv.) to the mixture.

  • Heat the reaction mixture to 100 °C and stir overnight.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Add 1 M HCl aqueous solution to the reaction mixture at a temperature below 15 °C.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by recrystallization or column chromatography.

Visualizing the Heck Reaction Workflow

The following diagram illustrates the general workflow for a typical Heck reaction experiment.

Heck_Reaction_Workflow Reagents Reagent Preparation - this compound - Alkene - Pd Catalyst - Base - Solvent Setup Reaction Setup - Inert Atmosphere - Add Reagents Reagents->Setup 1 Reaction Reaction - Heating (80-120 °C) - Stirring Setup->Reaction 2 Monitoring Monitoring - TLC / GC-MS Reaction->Monitoring 3 Workup Work-up - Quenching - Extraction - Washing - Drying Reaction->Workup 4 Monitoring->Reaction Purification Purification - Column Chromatography - Recrystallization Workup->Purification 5 Analysis Product Analysis - NMR - MS Purification->Analysis 6

Caption: General workflow for the Heck reaction.

The Catalytic Cycle

The generally accepted mechanism for the Heck reaction involves a palladium(0)/palladium(II) catalytic cycle.

Heck_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X (Ln) Pd0->OxAdd Oxidative Addition (Ar-X) AlkeneComplex Ar-Pd(II)-X (Ln)(Alkene) OxAdd->AlkeneComplex Alkene Coordination MigratoryInsertion R-CH2-CH(Ar)-Pd(II)-X (Ln) AlkeneComplex->MigratoryInsertion Migratory Insertion BetaHydride H-Pd(II)-X (Ln) MigratoryInsertion->BetaHydride β-Hydride Elimination (+ Product) BetaHydride->Pd0 Reductive Elimination (+ Base-HX)

Caption: The catalytic cycle of the Heck reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Amines with Ethyl 2-(4-iodophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the palladium-catalyzed Buchwald-Hartwig amination of various primary and secondary amines with Ethyl 2-(4-iodophenyl)acetate. This reaction is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, which are crucial structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1][2]

The Buchwald-Hartwig amination has become an indispensable tool in modern organic synthesis due to its broad substrate scope and functional group tolerance, often replacing harsher, traditional methods for the synthesis of arylamines.[1] The reaction typically involves the coupling of an aryl halide (in this case, this compound) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3]

Reaction Scheme

The general scheme for the Buchwald-Hartwig amination of this compound is as follows:

Caption: General reaction scheme for the Buchwald-Hartwig amination.

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection and optimization of several key parameters:

  • Palladium Precatalyst: Both Pd(0) and Pd(II) sources can be used. Commonly employed precatalysts include Pd₂(dba)₃, Pd(OAc)₂, and various preformed palladium-ligand complexes. Pd(0) sources are often preferred as they do not require an in-situ reduction step.[3]

  • Ligand: The choice of phosphine ligand is critical for achieving high catalytic activity and selectivity. Bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos, RuPhos) and bidentate phosphine ligands (e.g., BINAP, DPPF) are commonly used.[1] The ligand choice often depends on the nature of the amine and the aryl halide.

  • Base: A strong, non-nucleophilic base is typically required to facilitate the deprotonation of the amine and promote the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), lithium hexamethyldisilazide (LHMDS), and cesium carbonate (Cs₂CO₃).[4] For substrates containing base-sensitive functional groups like esters, milder bases such as Cs₂CO₃ or K₃PO₄ may be necessary to avoid side reactions.[4][5]

  • Solvent: Anhydrous and deoxygenated solvents are crucial for maintaining catalytic activity. Toluene, dioxane, and THF are the most commonly used solvents.

  • Temperature: Reaction temperatures typically range from room temperature to elevated temperatures (80-120 °C), depending on the reactivity of the substrates and the catalyst system employed.

Experimental Protocols

The following protocols provide a general starting point for the Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions may be necessary for specific amines to achieve optimal yields.

Protocol 1: General Procedure for Primary and Secondary Amines

Materials:

  • This compound

  • Amine (e.g., morpholine, n-butylamine, aniline)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos or RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol of Pd), and the phosphine ligand (0.02-0.04 mmol).

  • Seal the tube with a septum, and evacuate and backfill with the inert gas three times.

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Add anhydrous, degassed toluene (3-5 mL) via syringe, followed by the amine (1.2 mmol, 1.2 equiv.).

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.

Protocol 2: Procedure with a Milder Base for Base-Sensitive Substrates

This protocol is recommended when using amines that may be sensitive to strong bases or to minimize potential hydrolysis of the ester functionality.

Materials:

  • This compound

  • Amine

  • Palladium precatalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous dioxane or toluene

Procedure:

  • Follow the setup procedure as described in Protocol 1, substituting sodium tert-butoxide with cesium carbonate (2.0 mmol, 2.0 equiv.).

  • Use anhydrous dioxane or toluene as the solvent.

  • Heat the reaction mixture to 100-110 °C and monitor its progress.

  • Follow the workup and purification steps as outlined in Protocol 1.

Data Presentation

The following table summarizes representative conditions and yields for the Buchwald-Hartwig amination of various aryl iodides with different classes of amines. While specific data for this compound is limited in the literature, these examples with structurally similar substrates provide a strong basis for reaction optimization.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.1)Toluene1002495
2MorpholinePd₂(dba)₃ (1)XPhos (3)NaOtBu (1.4)Toluene1001898
3n-ButylaminePd(OAc)₂ (1)RuPhos (2)K₃PO₄ (2.0)t-BuOH1001285
4DiethylaminePd₂(dba)₃ (1.5)DPPF (3)LHMDS (1.5)Dioxane1002078
54-MethoxyanilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.1)Toluene1002491
6PyrrolidinePd₂(dba)₃ (1)XPhos (3)NaOtBu (1.4)Toluene1001892

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination procedure.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Iodide, Pd Catalyst, Ligand, and Base atmosphere Establish Inert Atmosphere (Ar/N2) reagents->atmosphere solvent Add Anhydrous, Degassed Solvent and Amine atmosphere->solvent heating Heat to Desired Temperature solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction and Filter monitoring->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination. The cycle begins with an active Pd(0) species which undergoes oxidative addition with the aryl iodide. Subsequent coordination of the amine, deprotonation by the base, and reductive elimination yields the desired arylamine product and regenerates the Pd(0) catalyst.[1]

G pd0 L-Pd(0) pd2_aryl L-Pd(II)(Ar)(I) pd0->pd2_aryl Oxidative Addition pd2_amine [L-Pd(II)(Ar)(R2NH)]+ I- pd2_aryl->pd2_amine + R2NH pd2_amido L-Pd(II)(Ar)(NR2) pd2_amine->pd2_amido + Base - Base-H+ - I- pd2_amido->pd0 product Ar-NR2 pd2_amido->product Reductive Elimination aryl_iodide Ar-I amine R2NH base Base base_h Base-H+ hi HI

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using Ethyl 2-(4-iodophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds and other valuable organic scaffolds utilizing Ethyl 2-(4-iodophenyl)acetate as a key building block. The methodologies described herein leverage robust and versatile palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a versatile starting material for the synthesis of a wide array of biaryl and substituted aromatic compounds. The presence of the reactive carbon-iodine bond allows for facile palladium-catalyzed cross-coupling reactions, making it an ideal substrate for introducing molecular diversity. The ester functionality provides a handle for further synthetic transformations, such as hydrolysis to the corresponding carboxylic acid or reduction to an alcohol, further expanding its utility in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

This guide details four major classes of palladium-catalyzed cross-coupling reactions involving this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction workflows and catalytic cycles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] Due to the high reactivity of the C-I bond, this compound is an excellent substrate for this transformation, enabling the synthesis of a diverse range of biaryl compounds. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups.[2]

General Reaction Scheme

Suzuki_Miyaura cluster_products Products cluster_conditions Conditions A This compound C Ethyl 2-(4-arylphenyl)acetate A->C + B Arylboronic Acid (R-B(OH)₂) B->C D Iodide and Boronic Acid Byproducts Catalyst Pd Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) Base Base (e.g., K₂CO₃, K₃PO₄) Solvent Solvent (e.g., Toluene/Water, Dioxane)

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Quantitative Data

The following table summarizes representative yields for the Suzuki-Miyaura coupling of Ethyl 2-(4-bromophenyl)acetate (a close analog) with various arylboronic acids. These conditions are readily adaptable for this compound, which is expected to show equal or greater reactivity.[3]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (1.8)Na₂CO₃[bmim]PF₆:H₂O100-1051High
2Phenylboronic acidPd(OAc)₂ (0.5)Na₂CO₃Acetone:H₂O40-451High
3Phenylboronic acidPd(OAc)₂ (15)K₂CO₃H₂O90-951High

Data adapted from studies on the analogous ethyl-(4-bromophenyl)-acetate.[3]

Experimental Protocol

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Ethanol (1 mL)

  • Deionized water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

  • Add palladium(II) acetate and triphenylphosphine.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add the degassed solvent mixture of toluene, ethanol, and deionized water via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.[2]

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling between an aryl halide and an alkene to form a substituted alkene.[4] This reaction is particularly useful for the synthesis of stilbene and cinnamate derivatives from this compound.

General Reaction Scheme

Heck_Reaction cluster_conditions Conditions A This compound C Substituted Alkene Derivative A->C + B Alkene (e.g., Styrene, Acrylate) B->C Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Base Base (e.g., Et₃N, NaOAc) Solvent Solvent (e.g., DMF, Acetonitrile)

Caption: General scheme for the Heck reaction of this compound.

Quantitative Data

The following table presents representative yields for the Heck reaction of various aryl iodides with different alkenes. These conditions can serve as a starting point for the reaction with this compound.

EntryAryl IodideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1IodobenzeneStyrenePd(OAc)₂ (0.5)K₂CO₃DMA130-14056-94
22-IodobenzoateStyrenePd(OAc)₂Et₃NCH₃CN8580-93
3IodobenzeneEthyl AcrylatePd(OAc)₂KOAcDMF10079

Data adapted from various sources.[5][6]

Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene, ethyl acrylate) (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)

  • Triethylamine (Et₃N, 2-3 equiv)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, the alkene, and the palladium catalyst.

  • Add anhydrous DMF (to a concentration of 0.1-0.5 M with respect to the aryl iodide).

  • Add triethylamine.

  • Seal the flask and heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/LC-MS (typically a few hours to 24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate) to afford the desired coupled product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[7] This reaction is a valuable tool for the synthesis of conjugated systems and is widely used in materials science and medicinal chemistry.

General Reaction Scheme

Sonogashira_Coupling cluster_conditions Conditions A This compound C Aryl-Alkyne Derivative A->C + B Terminal Alkyne (R-C≡CH) B->C Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CoCatalyst Cu(I) Co-catalyst (e.g., CuI) Base Base (e.g., Et₂NH, Et₃N) Solvent Solvent (e.g., THF, MeCN)

Caption: General scheme for the Sonogashira coupling of this compound.

Quantitative Data

The following table provides representative yields for the Sonogashira coupling of various aryl iodides with terminal alkynes.

EntryAryl IodideTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventYield (%)
1IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (2.5)DiisopropylamineTHF89
24-IodoanisolePhenylacetylenePd(PPh₃)₄ (cat.)CuI (cat.)n-PrNH₂PhH76
34-IodotolueneTrimethylsilylacetylenePd(PPh₃)₂Cl₂CuIEt₃N-98

Data adapted from various sources.[7][8][9]

Experimental Protocol

Materials:

  • This compound (0.81 mmol, 1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (0.05 equiv)

  • Copper(I) iodide (CuI, 0.025 equiv)

  • Diisopropylamine (7.0 equiv)

  • Anhydrous Tetrahydrofuran (THF, 5 mL)

Procedure:

  • To a solution of this compound in THF at room temperature, sequentially add Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the terminal alkyne.

  • Stir the reaction for 3 hours at room temperature.

  • Dilute the reaction mixture with diethyl ether (Et₂O) and filter through a pad of Celite®, washing with Et₂O.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the coupled product.[7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides.[7] This reaction is of great importance in the pharmaceutical industry for the synthesis of a wide range of biologically active molecules.

General Reaction Scheme

Buchwald_Hartwig cluster_conditions Conditions A This compound C N-Aryl Acetate Derivative A->C + B Amine (Primary or Secondary) B->C Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand Ligand (e.g., BINAP, XPhos) Base Base (e.g., NaOtBu, Cs₂CO₃) Solvent Solvent (e.g., Toluene, Dioxane)

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Quantitative Data

The following table presents representative yields for the Buchwald-Hartwig amination of various aryl iodides with different amines.

EntryAryl IodideAmineCatalyst/LigandBaseSolventYield (%)
11-Iodo-3,5-dimethylbenzenep-ToluidineNi(acac)₂K₃PO₄-97
24-Iodotoluene4-FluoroanilineNi(acac)₂K₃PO₄-81
33-Iodopyridinep-ToluidineNi(acac)₂K₃PO₄-86

Data adapted from a study on nickel-catalyzed amination, which can be analogous to palladium-catalyzed systems.[4]

Experimental Protocol

Materials:

  • This compound (1 equiv)

  • Amine (1.5 equiv)

  • Cesium carbonate (Cs₂CO₃, 2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • BINAP (0.08 equiv)

  • Toluene

Procedure:

  • Mix this compound, the amine, Cs₂CO₃, Pd(OAc)₂, and BINAP in toluene.

  • Degas the mixture and stir at 110 °C for 8 hours under a nitrogen atmosphere.

  • Filter the resulting mixture through celite and concentrate the filtrate.

  • Purify the resultant residue by silica gel column chromatography to give the desired N-aryl acetate derivative.

Experimental Workflows and Catalytic Cycles

The following diagrams illustrate the general experimental workflow for a typical cross-coupling reaction and the catalytic cycles for the Suzuki-Miyaura and Heck reactions.

Experimental_Workflow cluster_setup Reaction Setup cluster_workup Work-up cluster_purification Purification A Combine Reactants, Catalyst, Base, and Solvent B Degas and Heat under Inert Atmosphere A->B C Cool and Quench the Reaction B->C D Liquid-Liquid Extraction C->D E Dry and Concentrate Organic Layer D->E F Column Chromatography E->F G Characterization (NMR, MS) F->G

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-I Ar-Pd(II)-I Ar-Pd(II)-I Oxidative\nAddition->Ar-Pd(II)-I Transmetalation Transmetalation Ar-Pd(II)-I->Transmetalation Ar'-B(OH)₂ Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Heck_Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-I Ar-Pd(II)-I Ar-Pd(II)-I Oxidative\nAddition->Ar-Pd(II)-I Carbopalladation Carbopalladation Ar-Pd(II)-I->Carbopalladation Alkene R-Pd(II)-I R-Pd(II)-I Carbopalladation->R-Pd(II)-I β-Hydride\nElimination β-Hydride Elimination R-Pd(II)-I->β-Hydride\nElimination β-Hydride\nElimination->Pd(0) Substituted Alkene

Caption: Simplified catalytic cycle for the Heck reaction.

References

Application Notes and Protocols: Ethyl 2-(4-iodophenyl)acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-iodophenyl)acetate is a versatile synthetic intermediate of significant interest in medicinal chemistry. Its structure, featuring an aryl iodide and an ethyl acetate moiety, makes it an ideal building block for the synthesis of a wide range of biologically active molecules. The presence of the iodine atom allows for facile carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reactivity is crucial for the construction of biaryl scaffolds, a common motif in many therapeutic agents.

This document provides detailed application notes on the use of this compound in the synthesis of potential therapeutic agents, with a focus on non-steroidal anti-inflammatory drugs (NSAIDs). It also includes a detailed experimental protocol for a key synthetic transformation.

Key Application: Synthesis of Felbinac Analogues

A primary application of this compound is in the synthesis of analogues of Felbinac, a non-steroidal anti-inflammatory drug. Felbinac is the active metabolite of the prodrug Fenbufen and exerts its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. The chemical structure of Felbinac is 4-biphenylacetic acid.

The bromo-analogue of the title compound, ethyl 2-(4-bromophenyl)acetate, is utilized in the synthesis of ethyl (4-phenylphenyl)acetate, a direct precursor to Felbinac.[1][2] Given that the carbon-iodine bond is more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, this compound serves as an excellent, and potentially more efficient, starting material for the synthesis of Felbinac and its derivatives.

The general synthetic approach involves a Suzuki-Miyaura coupling reaction between this compound and an appropriate arylboronic acid. This reaction creates the core biphenyl structure. Subsequent hydrolysis of the ethyl ester furnishes the final carboxylic acid, which is the active pharmacophore.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Ethyl 4'-alkoxy-[1,1'-biphenyl]-4-acetate

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid to form a biphenyl derivative. This method is adapted from established procedures for similar aryl iodides.[3]

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Catalyst and Ligand Addition: To the flask, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Solvent Addition: Evacuate the flask and backfill it with an inert gas (e.g., argon or nitrogen). Add a degassed mixture of toluene (5 mL), ethanol (1 mL), and deionized water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexanes and ethyl acetate) to yield the desired ethyl 4'-alkoxy-[1,1'-biphenyl]-4-acetate.

Data Presentation

The following table summarizes the expected products from the Suzuki-Miyaura coupling of this compound with various arylboronic acids, which are key intermediates in the synthesis of potential anti-inflammatory agents.

Starting Material 1Starting Material 2ProductPotential Therapeutic Area
This compoundPhenylboronic acidEthyl [1,1'-biphenyl]-4-acetateAnti-inflammatory[1][2]
This compound4-Methoxyphenylboronic acidEthyl 4'-methoxy-[1,1'-biphenyl]-4-acetateAnti-inflammatory, Antifungal[4][5]
This compound4-Fluorophenylboronic acidEthyl 4'-fluoro-[1,1'-biphenyl]-4-acetateAnti-inflammatory, Antimicrobial[4]

Visualizations

Diagram 1: Synthetic Workflow for Felbinac Analogues

G A This compound C Suzuki-Miyaura Coupling A->C B Arylboronic Acid B->C D Ethyl 4'-substituted- [1,1'-biphenyl]-4-acetate C->D Pd(OAc)2, PPh3, K2CO3 E Hydrolysis D->E F 4'-substituted- [1,1'-biphenyl]-4-acetic acid (Felbinac Analogue) E->F e.g., LiOH, THF/H2O

Caption: Synthetic workflow for Felbinac analogues.

Diagram 2: Catalytic Cycle of Suzuki-Miyaura Coupling

G cluster_0 Catalytic Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-I(L2) Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Alkyl Ar-Pd(II)-Ar'(L2) PdII_Aryl->PdII_Alkyl Transmetalation (Ar'B(OH)2, Base) PdII_Alkyl->Pd0 Reductive Elimination Biaryl Ar-Ar' PdII_Alkyl->Biaryl

References

Application Notes and Protocols: Ethyl 2-(4-iodophenyl)acetate as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 2-(4-iodophenyl)acetate as a key starting material in the synthesis of various pharmaceutical intermediates. Its activated iodine atom makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds. This document outlines detailed protocols for Suzuki, Sonogashira, and Heck reactions, and subsequent transformations to generate valuable scaffolds for drug discovery.

Introduction to this compound in Drug Discovery

This compound is a valuable building block in medicinal chemistry due to the presence of an aryl iodide moiety, which readily participates in various cross-coupling reactions. The phenylacetate group is a common structural motif in many active pharmaceutical ingredients (APIs), particularly in the non-steroidal anti-inflammatory drug (NSAID) class. Furthermore, the ability to functionalize the aryl ring through carbon-carbon bond formation opens up synthetic routes to a diverse range of complex molecules, including antagonists for targets such as the Transient Receptor Potential Melastatin 8 (TRPM8) channel, which is implicated in pain and cold sensation pathways.

The general workflow for utilizing this compound involves an initial cross-coupling reaction, followed by hydrolysis of the ester and subsequent amide bond formation to yield final target molecules.

G cluster_0 Core Synthetic Strategy A This compound B Cross-Coupling Reaction (Suzuki, Sonogashira, Heck) A->B Aryl/Vinyl/Alkynyl Partner C Functionalized Intermediate Ester B->C D Hydrolysis C->D E Intermediate Carboxylic Acid D->E F Amide Coupling E->F Amine G Target Pharmaceutical Intermediate/API F->G

Caption: General synthetic workflow using this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl-iodide bond in this compound is highly reactive towards oxidative addition to a palladium(0) catalyst, making it an ideal substrate for a variety of cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures, which are prevalent in many pharmaceuticals. This reaction couples this compound with an aryl or heteroaryl boronic acid.

G cluster_0 Suzuki Coupling Workflow A Reaction Setup: - this compound - p-tolylboronic acid - Pd(PPh3)4 - K2CO3 - Toluene/Ethanol/Water B Inert Atmosphere: Evacuate and backfill with Nitrogen/Argon A->B C Reaction: Heat at 90°C for 12h B->C D Work-up: - Cool to RT - Dilute with EtOAc - Wash with water and brine C->D E Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography D->E F Product: Ethyl 2-(4'-methyl-[1,1'-biphenyl]-4-yl)acetate E->F

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • p-tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq.), p-tolylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed toluene, ethanol, and water in a 4:1:1 ratio via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Quantitative Data (Representative):

EntryAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O901292
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O1001089
33-Pyridinylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O1001485
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne. This reaction is instrumental in creating rigid scaffolds found in various bioactive molecules.

G cluster_0 Sonogashira Coupling Workflow A Reaction Setup: - this compound - Phenylacetylene - Pd(PPh3)2Cl2, CuI - Triethylamine (TEA) - THF B Inert Atmosphere: Degas solvent and purge flask A->B C Reaction: Stir at room temperature for 8h B->C D Work-up: - Filter off TEA salts - Concentrate filtrate - Dissolve in EtOAc C->D E Purification: - Wash with NH4Cl (aq) and brine - Dry and concentrate - Column Chromatography D->E F Product: Ethyl 2-(4-(phenylethynyl)phenyl)acetate E->F

Caption: Experimental workflow for the Sonogashira coupling reaction.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous THF, followed by triethylamine (2.5 eq.) and phenylacetylene (1.2 eq.) via syringe.

  • Stir the reaction mixture at room temperature for 8-12 hours until TLC indicates the consumption of the starting material.

  • Filter the reaction mixture through a pad of celite to remove the triethylammonium iodide salt, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography (eluent: hexane/ethyl acetate gradient).

Quantitative Data (Representative):

EntryTerminal AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTempTime (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)4TEATHFRT895
21-HexynePd(PPh₃)₄ (3)5DiisopropylamineDMF50°C691
3TrimethylsilylacetylenePd(OAc)₂/XPhos (2)4Cs₂CO₃Acetonitrile60°C1088
Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, providing a route to precursors for various pharmaceutical agents.

G cluster_0 Heck Reaction Workflow A Reaction Setup: - this compound - Ethyl acrylate - Pd(OAc)2 - Triethylamine (TEA) - DMF B Inert Atmosphere: Purge with Nitrogen A->B C Reaction: Heat at 100°C for 24h B->C D Work-up: - Cool to RT - Dilute with water - Extract with EtOAc C->D E Purification: - Wash with brine - Dry and concentrate - Column Chromatography D->E F Product: Ethyl (E)-3-(4-(2-ethoxy-2-oxoethyl)phenyl)acrylate E->F

Caption: Experimental workflow for the Heck reaction.

Materials:

  • This compound

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a sealed tube, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add triethylamine (2.0 eq.), ethyl acrylate (1.5 eq.), and palladium(II) acetate (3 mol%).

  • Seal the tube and heat the mixture at 100 °C for 24 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Quantitative Data (Representative):

EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Ethyl acrylatePd(OAc)₂ (3)TEADMF1002485
2StyrenePd(PPh₃)₄ (3)NaOAcDMAc1202082
3n-Butyl acrylateHerrmann's catalyst (1)K₂CO₃NMP1101888

Application in the Synthesis of a TRPM8 Antagonist Scaffold

The products from the initial cross-coupling reactions can be further elaborated to synthesize scaffolds for TRPM8 antagonists. A common feature of many TRPM8 antagonists is a substituted benzamide moiety.

G cluster_1 TRPM8 Antagonist Scaffold Synthesis A Ethyl 2-(4-Aryl/Alkynyl/Vinyl)phenylacetate B Hydrolysis (LiOH, THF/H2O) A->B C 2-(4-Aryl/Alkynyl/Vinyl)phenylacetic acid B->C D Amide Coupling (HATU, DIPEA, Amine) C->D E TRPM8 Antagonist Scaffold D->E

Caption: Synthetic pathway to a generic TRPM8 antagonist scaffold.

Step 1: Hydrolysis of the Ethyl Ester

Protocol:

  • Dissolve the ethyl ester intermediate (1.0 eq.) in a mixture of THF and water (3:1).

  • Add lithium hydroxide (LiOH, 2.0 eq.) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid.

Step 2: Amide Coupling

Protocol:

  • Dissolve the carboxylic acid (1.0 eq.) in DMF.

  • Add HATU (1.2 eq.) and DIPEA (3.0 eq.) and stir for 10 minutes.

  • Add the desired amine (1.1 eq.) and continue stirring at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry over Na₂SO₄, concentrate, and purify by column chromatography to obtain the final amide product.

These protocols demonstrate the versatility of this compound as a starting material for constructing a diverse array of molecular architectures relevant to pharmaceutical research and development. The provided reaction conditions are starting points and may require optimization for specific substrates.

Green Chemistry Approaches for Reactions Involving Ethyl 2-(4-iodophenyl)acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for green chemistry approaches to key cross-coupling reactions involving Ethyl 2-(4-iodophenyl)acetate. This versatile building block is a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and functional materials. By employing green chemistry principles, these protocols aim to reduce environmental impact, improve safety, and enhance the efficiency of synthetic processes.

Introduction to Green Cross-Coupling Reactions

Traditional cross-coupling reactions often rely on toxic solvents, hazardous reagents, and energy-intensive conditions. Green chemistry offers a paradigm shift by focusing on the use of aqueous media, recyclable catalysts, microwave irradiation, and minimizing waste generation. This section highlights green alternatives for Suzuki-Miyaura, Sonogashira, and Heck couplings, as well as C-H activation strategies, applied to this compound.

Green Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. Green approaches focus on replacing traditional organic solvents with water, reducing catalyst loading, and employing ligand-free conditions.

Data Presentation: Comparison of Green Suzuki-Miyaura Protocols

The following table summarizes quantitative data for three green Suzuki-Miyaura coupling protocols for the synthesis of Ethyl 2-(4-biphenylyl)acetate, based on established methods for the analogous bromo-substrate.[1][2] It is anticipated that the more reactive iodo-substrate will perform at least as well under these conditions.

ProtocolCatalyst SystemBaseSolvent SystemTemp (°C)Time (h)Yield (%)
A Pd(OAc)₂ (0.5 mol%)Na₂CO₃ (2 equiv.)Acetone/Water40-451High
B Pd(OAc)₂ (15 mol%)K₂CO₃ (2.5 equiv.)Water with TBAB85-951Significant
C Pd(OAc)₂ (1.8 mol%)Na₂CO₃ (2 equiv.)[bmim]PF₆/Water1001Significant

TBAB: Tetrabutylammonium bromide; [bmim]PF₆: 1-butyl-3-methylimidazolium hexafluorophosphate. Yields are reported as "High" or "Significant" as per the source literature for the bromo-analogue; specific yields for the iodo-compound would require experimental determination.

Experimental Protocol: Aqueous Suzuki-Miyaura Coupling (Protocol A)[1][2]

This protocol describes a ligand-free Suzuki-Miyaura coupling in an aqueous acetone medium.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium carbonate (Na₂CO₃)

  • Acetone

  • Deionized water

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Add a mixture of acetone and deionized water (e.g., 1:1 v/v, 5 mL).

  • Add palladium(II) acetate (0.005 mmol, 0.5 mol%).

  • Equip the flask with a reflux condenser and stir the mixture at 40-45 °C for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: - this compound - Phenylboronic acid - Base (e.g., Na2CO3) B Add Green Solvent System (e.g., Acetone/Water) A->B C Add Palladium Catalyst (e.g., Pd(OAc)2) B->C D Heat and Stir (e.g., 40-45 °C, 1h) C->D Initiate Reaction E Cool and Extract with Organic Solvent D->E Reaction Complete F Wash and Dry Organic Layer E->F G Purify by Column Chromatography F->G H Ethyl 2-(4-biphenylyl)acetate G->H Isolate Pure Product green_coupling_principles cluster_traditional Traditional Cross-Coupling cluster_green Green Cross-Coupling A Organic Solvents (e.g., Toluene, DMF) E Aqueous Media / Green Solvents A->E Replace B Homogeneous Catalysts F Heterogeneous / Recyclable Catalysts B->F Improve C Phosphine Ligands G Ligand-Free Conditions C->G Avoid D High Temperatures H Microwave / Alternative Energy D->H Enhance suzuki_cycle cluster_boron Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)-I(Ln) Pd0->PdII_ArX Oxidative Addition (Ar-I) PdII_Ar_B Ar-Pd(II)-Ar'(Ln) PdII_ArX->PdII_Ar_B Transmetalation PdII_Ar_B->Pd0 Reductive Elimination (Ar-Ar') ArAr Ethyl 2-(4-biphenylyl)acetate B_complex [Ar'B(OH)2OR]- B_complex->PdII_ArX B Ar'B(OH)2 Base Base (OH-) ArI This compound

References

Application Notes and Protocols for the Synthesis of Substituted Phenylacetate Derivatives from Ethyl 2-(4-iodophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various substituted phenylacetate derivatives, utilizing Ethyl 2-(4-iodophenyl)acetate as a versatile starting material. The methods described herein employ robust and widely applicable palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, as well as a cyanation reaction. These transformations allow for the introduction of a diverse range of functional groups onto the phenyl ring, providing access to a library of compounds with potential applications in medicinal chemistry and materials science.

Synthetic Overview

The general synthetic strategy involves the functionalization of the iodo-group of this compound through various cross-coupling reactions. This approach allows for the late-stage diversification of the phenylacetate core structure.

Synthetic_Overview start This compound suzuki Suzuki Coupling (Aryl/Vinyl Boronic Acids) start->suzuki Pd catalyst, base heck Heck Coupling (Alkenes) start->heck Pd catalyst, base sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira Pd/Cu catalyst, base buchwald Buchwald-Hartwig Amination (Amines) start->buchwald Pd catalyst, base cyanation Cyanation (Cyanide Source) start->cyanation Pd or Cu catalyst prod_suzuki Ethyl 2-(4-aryl/vinylphenyl)acetate suzuki->prod_suzuki prod_heck Ethyl 2-(4-vinylphenyl)acetate Derivatives heck->prod_heck prod_sonogashira Ethyl 2-(4-alkynylphenyl)acetate sonogashira->prod_sonogashira prod_buchwald Ethyl 2-(4-aminophenyl)acetate Derivatives buchwald->prod_buchwald prod_cyanation Ethyl 2-(4-cyanophenyl)acetate cyanation->prod_cyanation

Caption: General synthetic routes for the derivatization of this compound.

Data Presentation: Summary of Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the synthesis of various substituted phenylacetate derivatives from this compound or analogous aryl halides.

Table 1: Suzuki Coupling

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O8016~90
Vinylboronic acid pinacol esterPdCl₂(dppf) (3)-K₂CO₃Dioxane/H₂O90875-85

Table 2: Heck Coupling

AlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Ethyl acrylatePd(OAc)₂ (1)P(o-tolyl)₃ (2)Et₃NDMF10024~80
StyrenePdCl₂(PPh₃)₂ (2)-NaOAcDMAc1201670-80
AcrylonitrilePd(OAc)₂ (2)-K₂CO₃NMP11020~75

Table 3: Sonogashira Coupling

AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT6~95
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DiPEADMF5012~90
1-HeptynePdCl₂(dppf) (2)CuI (4)PiperidineToluene60885-95

Table 4: Buchwald-Hartwig Amination

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10018~80
MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane11024~85
n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄t-BuOH9016~75

Table 5: Cyanation

Cyanide SourceCatalystSolventTemp (°C)Time (h)Yield (%)
Zn(CN)₂Pd(PPh₃)₄DMF12012~88
CuCN-NMP2004~68[1]
K₄[Fe(CN)₆]Pd(OAc)₂DMA12015~83

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Suzuki Coupling - Synthesis of Ethyl 2-(4-phenylphenyl)acetate

This protocol describes a typical Suzuki-Miyaura coupling reaction.[2]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), palladium(II) acetate (0.02 equiv.), and SPhos (0.04 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add potassium phosphate (2.0 equiv.) followed by a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Protocol 2: Heck Coupling - Synthesis of Ethyl 2-(4-(2-ethoxycarbonylvinyl)phenyl)acetate

This protocol outlines a typical Heck coupling reaction with an acrylate.[3]

Materials:

  • This compound

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine this compound (1.0 equiv.), ethyl acrylate (1.5 equiv.), palladium(II) acetate (0.01 equiv.), and tri(o-tolyl)phosphine (0.02 equiv.).

  • Add anhydrous DMF and triethylamine (2.0 equiv.).

  • Seal the tube and heat the mixture to 100 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic phase sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain the product.

Protocol 3: Sonogashira Coupling - Synthesis of Ethyl 2-(4-(phenylethynyl)phenyl)acetate

This protocol describes a classic Sonogashira coupling.[4][5][6]

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv.), and copper(I) iodide (0.04 equiv.).

  • Evacuate and backfill with an inert gas.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene (1.1 equiv.) dropwise to the stirred solution.

  • Stir the reaction at room temperature for 6 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the crude product via flash chromatography (silica gel, hexane/ethyl acetate) to afford the desired alkyne.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R-Pd(II)L₂(I) Pd0->Pd_complex Oxidative Addition (R-I) Pd_alkynyl R-Pd(II)L₂(C≡CR') Pd_complex->Pd_alkynyl Transmetalation Pd_alkynyl->Pd0 Product R-C≡CR' Pd_alkynyl->Product Reductive Elimination CuI CuI Cu_acetylide Cu-C≡CR' Cu_acetylide->Pd_complex Alkyne H-C≡CR' Alkyne->Cu_acetylide Base

References

Troubleshooting & Optimization

How to improve low yield in Suzuki coupling of Ethyl 2-(4-iodophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of the Suzuki-Miyaura coupling reaction for Ethyl 2-(4-iodophenyl)acetate.

Troubleshooting Guide

Low yields in the Suzuki coupling of this compound can arise from several factors. This guide provides a systematic approach to identifying and resolving common issues.

1. Catalyst and Ligand Inactivity or Inappropriateness

  • Question: My reaction is sluggish or shows no conversion. What could be wrong with my catalyst system?

  • Answer: Catalyst degradation or an inappropriate choice of catalyst and ligand are common culprits for low yield.

    • Catalyst Degradation: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and moisture. Ensure your catalyst is fresh and has been stored under an inert atmosphere. The formation of palladium black is an indicator of catalyst decomposition.

    • Ligand Choice: The ligand plays a critical role in the efficiency of the catalytic cycle. For aryl iodides, especially those with electron-withdrawing groups like the ethyl acetate moiety, bulky and electron-rich phosphine ligands are often more effective than triphenylphosphine (PPh₃), particularly at lower temperatures. Consider screening ligands such as Buchwald's SPhos or XPhos, or N-heterocyclic carbenes (NHCs), which can promote the oxidative addition and reductive elimination steps.[1]

    • Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species. Inefficient reduction can lead to low catalytic activity.

2. Suboptimal Base and Solvent Selection

  • Question: I am observing significant side reactions and low product yield. Could my base or solvent be the issue?

  • Answer: The choice of base and solvent is crucial for an efficient Suzuki coupling.

    • Base: The base activates the organoboron species, facilitating transmetalation. However, a base that is too strong or nucleophilic can lead to side reactions, such as hydrolysis of the ester group in your substrate.

      • For substrates with base-sensitive groups like esters, milder bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium fluoride (KF) are often preferred.[2]

      • In some cases, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can improve yields, especially with challenging substrates.[1]

    • Solvent: The solvent affects the solubility of reactants and the stability of the catalytic species.

      • Aprotic solvents like toluene, dioxane, and tetrahydrofuran (THF) are commonly used.[1]

      • Often, a mixture of an organic solvent with water is employed to dissolve the inorganic base. The presence of water can also influence the reaction rate.

      • Ensure your solvents are properly degassed to remove oxygen, which can lead to catalyst deactivation and unwanted side reactions like homocoupling.[3]

3. Inadequate Reaction Conditions: Temperature and Time

  • Question: My reaction seems to stall before completion. Should I adjust the temperature or reaction time?

  • Answer: Temperature and reaction time are critical parameters that often require optimization.

    • Temperature: While aryl iodides are generally reactive, lower temperatures (around 50°C) can sometimes lead to inefficient coupling when using traditional Pd/PPh₃ systems.[4] Increasing the temperature can often improve the reaction rate and yield. However, excessively high temperatures may lead to decomposition of the catalyst or substrates. A screening of temperatures (e.g., 60°C, 80°C, 100°C) is recommended.

    • Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to product degradation or the formation of byproducts.

4. Common Side Reactions

  • Question: I am observing significant byproducts in my reaction mixture. What are they and how can I minimize them?

  • Answer: Several side reactions can compete with the desired Suzuki coupling, leading to low yields.

    • Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules can occur, especially in the presence of oxygen.[4] Thoroughly degassing your solvents and maintaining an inert atmosphere can minimize this.

    • Protodeborylation: The boronic acid can be hydrolyzed back to the corresponding arene. Using a more stable boronate ester (e.g., a pinacol ester) or carefully controlling the amount of water and the reaction conditions can mitigate this issue.[4]

    • Dehalogenation: The aryl iodide can be reduced to the corresponding arene. This is often promoted by certain bases and solvents.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting point for optimizing the Suzuki coupling of this compound?

    • A1: A good starting point would be to use a catalyst system known to be effective for aryl iodides, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos). A common base to start with is K₂CO₃ or K₃PO₄ in a solvent system like toluene/water or dioxane/water at a temperature of 80-100°C.

  • Q2: My boronic acid is not very stable. What can I do?

    • A2: If you suspect your boronic acid is degrading under the reaction conditions (protodeborylation), consider converting it to a more stable boronate ester, such as a pinacol ester. These are generally more robust and can be used directly in the Suzuki coupling.

  • Q3: How important is degassing the reaction mixture?

    • A3: Degassing is critical for the success of many Suzuki couplings. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) species and can also promote the homocoupling of the boronic acid.[3] It is highly recommended to degas all solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Q4: Can I use an aqueous solvent system for this reaction?

    • A4: Yes, aqueous solvent systems can be very effective and offer "green" chemistry advantages. Several protocols using water as a solvent with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or in a mixture with a co-solvent like acetone have been reported for the synthesis of the target molecule.[5]

Quantitative Data Summary

The following table summarizes results from three different aqueous-based Suzuki coupling methods for the synthesis of Ethyl (4-phenylphenyl)acetate from Ethyl 2-(4-bromophenyl)acetate and phenylboronic acid, which can serve as a starting point for optimizing the reaction with the iodo-analog.

ConditionCatalyst (mol%)BaseSolvent SystemTemperature (°C)Time (hr)Reported Yield (%)
Method 1Pd(OAc)₂ (unspecified)K₂CO₃Water with TBAB85-951High
Method 2Pd(OAc)₂ (0.5)Na₂CO₃Acetone:Water40-451High
Method 3Pd(OAc)₂ (1.8)Na₂CO₃[bmim]PF₆:Water100-1051High

Data adapted from a study on green Suzuki coupling reactions for the synthesis of Ethyl (4-phenylphenyl)acetate.[5] Note that the original study used the bromo-analog.

Experimental Protocols

Protocol 1: Aqueous Suzuki Coupling with TBAB

This protocol is based on a green chemistry approach for the synthesis of Ethyl (4-phenylphenyl)acetate.[5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and tetrabutylammonium bromide (TBAB, 1.0 eq.).

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 1-2 mol%).

  • Solvent Addition: Add degassed water to the flask.

  • Reaction: Heat the reaction mixture to 90-95°C with vigorous stirring for 1-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature. Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Suzuki Coupling in an Organic Solvent System

This is a general protocol that can be adapted for the Suzuki coupling of this compound.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).

  • Catalyst and Ligand Addition: Add a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., argon) three times. Add a degassed solvent mixture (e.g., toluene and water in a 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 100°C with vigorous stirring for 4-12 hours, or until TLC analysis indicates completion.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_catalyst 1. Check Catalyst System start->check_catalyst Start Troubleshooting check_conditions 2. Evaluate Reaction Conditions start->check_conditions check_reagents 3. Assess Reagent Quality start->check_reagents optimize_catalyst Optimize Catalyst/Ligand: - Use bulky, electron-rich ligands (e.g., SPhos, XPhos) - Use fresh, air-sensitive catalysts under inert atmosphere check_catalyst->optimize_catalyst Issue Suspected optimize_conditions Optimize Conditions: - Screen temperature (e.g., 80-110°C) - Adjust base (e.g., K2CO3, K3PO4) - Degas solvents thoroughly check_conditions->optimize_conditions Issue Suspected optimize_reagents Optimize Reagents: - Use stable boronate esters (e.g., pinacol) - Ensure high purity of starting materials check_reagents->optimize_reagents Issue Suspected end Improved Yield optimize_catalyst->end optimize_conditions->end optimize_reagents->end

Caption: A logical workflow for troubleshooting low yield in Suzuki coupling reactions.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln PdII_RX R-Pd(II)Ln-X Pd0->PdII_RX OxAdd Oxidative Addition PdII_R_R1 R-Pd(II)Ln-R' PdII_RX->PdII_R_R1 Transmetal Transmetalation PdII_R_R1->Pd0 Product R-R' PdII_R_R1->Product RedElim Reductive Elimination ArylHalide R-X (Aryl Iodide) BoronicAcid R'-B(OR)2 + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Troubleshooting Deiodination of Ethyl 2-(4-iodophenyl)acetate in Pd-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering the undesired deiodination of ethyl 2-(4-iodophenyl)acetate during palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a significant amount of ethyl 2-phenylacetate as a byproduct in my reaction. What is causing this?

A1: The formation of ethyl 2-phenylacetate is a result of a common side reaction known as hydrodehalogenation or, in this specific case, deiodination. In this process, the iodine atom on your starting material, this compound, is replaced by a hydrogen atom. This side reaction is competitive with the desired cross-coupling and can significantly lower the yield of your target molecule.

Q2: What are the primary factors that promote the deiodination of this compound?

A2: Several factors can contribute to an increased rate of deiodination:

  • Reaction Temperature: Higher temperatures can sometimes favor the deiodination pathway.

  • Choice of Base: The type and strength of the base used can play a crucial role. Some bases can act as hydride donors or facilitate pathways that lead to deiodination.

  • Solvent: The solvent can be a source of hydrogen atoms, contributing to the unwanted side reaction. Alcohols, in particular, can be problematic.

  • Palladium Catalyst and Ligands: The choice of palladium precursor and, more importantly, the phosphine ligand can influence the relative rates of the desired coupling and the undesired deiodination.

  • Presence of Water or Other Protic Impurities: Water can serve as a hydrogen source for the deiodination process.[1]

Q3: How can I minimize the deiodination of my substrate in a Suzuki-Miyaura coupling reaction?

A3: To minimize deiodination in a Suzuki-Miyaura coupling, consider the following adjustments:

  • Optimize the Base: Weaker bases are often less prone to inducing deiodination. Consider switching from strong bases like alkoxides to milder options such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄).

  • Select an Appropriate Ligand: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step of the cross-coupling cycle over the deiodination pathway.

  • Control the Temperature: Running the reaction at the lowest effective temperature can help to disfavor the deiodination side reaction.

  • Use Anhydrous Conditions: Ensure that your solvents and reagents are dry to minimize water as a potential hydrogen source.

Q4: I am performing a Heck reaction with this compound and an alkene, but deiodination is the major outcome. What can I do?

A4: In the context of a Heck reaction, the following strategies can help to suppress deiodination:

  • Ligand Choice: The use of specific phosphine ligands can be critical. For instance, bidentate phosphine ligands are sometimes employed to stabilize the palladium center and promote the desired Heck pathway.

  • Base Selection: Triethylamine (Et₃N) is a common base in Heck reactions. If deiodination is an issue, you might explore other organic or inorganic bases.

  • Reaction Additives: In some cases, the addition of salts like Ag₂CO₃ can be beneficial, although their effect should be empirically tested for your specific system.

Q5: In my Sonogashira coupling of this compound with a terminal alkyne, I am seeing significant formation of ethyl 2-phenylacetate. How can I address this?

A5: For Sonogashira couplings, where a copper co-catalyst is often used, consider these points to reduce deiodination:

  • Copper-Free Conditions: The presence of a copper co-catalyst can sometimes influence side reactions. Exploring a copper-free Sonogashira protocol might be beneficial.

  • Amine Base: The amine base (e.g., triethylamine, diisopropylamine) is a crucial component. Ensure it is of high purity and consider screening different amine bases.

  • Ligand and Palladium Source: The combination of the palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and any additional phosphine ligands can impact the reaction outcome. Experimenting with different catalyst systems may be necessary.

Data Presentation

Disclaimer: The following tables summarize data from studies on aryl halides that are structurally similar to this compound. The yields are indicative and may vary for the specific substrate.

Table 1: Influence of Base on Suzuki-Miyaura Coupling vs. Dehalogenation

EntryAryl HalideBaseSolventTemperature (°C)Coupling Yield (%)Dehalogenation Yield (%)
14-BromoacetophenoneK₂CO₃Toluene/H₂O100>95<5
24-BromoacetophenoneNa₂CO₃Toluene/H₂O1009010
34-BromoacetophenoneK₃PO₄Toluene/H₂O100>95<5
44-IodotolueneCs₂CO₃Dioxane/H₂O80928

Table 2: Effect of Ligand on Heck Reaction Yield

EntryAryl HalideOlefinLigandBaseSolventTemperature (°C)Yield (%)
1Iodobenzenen-Butyl acrylatePPh₃Et₃NDMF10095
2Iodobenzenen-Butyl acrylateP(o-tol)₃Et₃NDMF10098
34-IodoacetophenoneStyreneNoneNaOAcNMP14085

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of dioxane and water (5 mL).

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Heck Coupling of this compound
  • Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol), the alkene (1.2 mmol), a palladium source such as Pd(OAc)₂ (0.02 mmol, 2 mol%), and a phosphine ligand if required (e.g., PPh₃, 0.04 mmol, 4 mol%).

  • Base and Solvent: Add a base, for example, Et₃N (1.5 mmol), and a suitable solvent like DMF or acetonitrile (5 mL).

  • Reaction: Heat the reaction mixture to 80-120 °C for 6-24 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction, filter off any solids, and dilute the filtrate with water and ethyl acetate. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify by column chromatography.

Protocol 3: Sonogashira Coupling of this compound
  • Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 mmol) in a solvent such as THF or DMF (5 mL).

  • Catalyst and Reagents: Add the terminal alkyne (1.2 mmol), a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and a copper co-catalyst such as CuI (0.05 mmol, 5 mol%).

  • Base Addition: Add an amine base, for instance, Et₃N (2.0 mmol).

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-16 hours, monitoring by TLC.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and then brine.

  • Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify the residue by flash chromatography.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Deiodination Workflow start Problem: Significant Deiodination Observed check_base Is a strong base (e.g., alkoxide) being used? start->check_base change_base Switch to a milder base (e.g., K2CO3, K3PO4) check_base->change_base Yes check_temp Is the reaction run at high temperature? check_base->check_temp No change_base->check_temp lower_temp Lower the reaction temperature check_temp->lower_temp Yes check_ligand Is a suitable ligand being used? check_temp->check_ligand No lower_temp->check_ligand change_ligand Screen bulky, electron-rich phosphine ligands check_ligand->change_ligand No check_solvent Is a protic solvent (e.g., alcohol) used? check_ligand->check_solvent Yes change_ligand->check_solvent change_solvent Use anhydrous, aprotic solvents check_solvent->change_solvent Yes end_success Deiodination Minimized check_solvent->end_success No change_solvent->end_success

Caption: A flowchart for troubleshooting deiodination in Pd-catalyzed reactions.

Deiodination_Mechanism Proposed Catalytic Cycle for Deiodination Pd0 Pd(0)L_n oxidative_addition Oxidative Addition Pd0->oxidative_addition Ar-I ArPdI Ar-Pd(II)(I)L_n oxidative_addition->ArPdI hydride_formation Hydride Formation ArPdI->hydride_formation hydride_source Hydride Source (e.g., Solvent, Base, H₂O) hydride_source->hydride_formation ArPdH Ar-Pd(II)(H)L_n hydride_formation->ArPdH reductive_elimination Reductive Elimination ArPdH->reductive_elimination reductive_elimination->Pd0 ArH Ar-H (Deiodinated Product) reductive_elimination->ArH

References

Technical Support Center: Purification of Ethyl 2-(4-iodophenyl)acetate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying Ethyl 2-(4-iodophenyl)acetate reaction products using column chromatography. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and quantitative data to facilitate successful purification.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent system for the column chromatography of this compound?

A1: A common and effective solvent system for the purification of moderately polar compounds like this compound is a mixture of a non-polar solvent like hexane (or heptane) and a more polar solvent like ethyl acetate. The optimal ratio should be determined by Thin Layer Chromatography (TLC) analysis, aiming for an Rf value of approximately 0.2-0.4 for the desired product. Based on similar compounds, a starting point for TLC analysis could be a 9:1 or 8:2 hexane:ethyl acetate mixture.[1][2] One literature source specifies a dichloromethane/heptane (8:2) mixture for a similar purification.

Q2: What are the potential impurities I might encounter?

A2: Potential impurities depend on the synthetic route but can include unreacted starting materials such as 4-iodophenylacetic acid, excess ethanol, and byproducts from side reactions. If the starting material is an acid, residual acid can be a common impurity. In some cases, over-reaction or side reactions on the aromatic ring could lead to other iodinated species.

Q3: My crude product is an oil and won't solidify. Can I still purify it by column chromatography?

A3: Yes, column chromatography is an excellent method for purifying oily products. The crude oil can be dissolved in a minimal amount of the initial, low-polarity eluent or another suitable solvent like dichloromethane for loading onto the column. If the oil is not soluble in the eluent, a technique called "dry loading" can be used.[3][4]

Q4: How much silica gel should I use for my column?

A4: A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 for easy separations and up to 100:1 for more challenging separations. The exact amount will depend on the separation difficulty as determined by TLC.

Q5: Should I use isocratic or gradient elution?

A5: The choice between isocratic (constant solvent composition) and gradient (increasing solvent polarity) elution depends on the complexity of the impurity profile.

  • Isocratic elution is simpler and sufficient if the impurities are well-separated from the product on the TLC plate.

  • Gradient elution is often more effective for separating compounds with a wider range of polarities, as it can speed up the elution of more strongly retained compounds, resulting in sharper peaks and reduced solvent consumption.[3][5][6]

Troubleshooting Guides

This section addresses common issues encountered during the column chromatography of this compound.

Issue 1: The product is not eluting from the column.
CauseSolution
Solvent system is not polar enough. The compound has a strong affinity for the polar silica gel and is not being carried by the mobile phase. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate in the hexane/ethyl acetate mixture.[7]
Compound has degraded on the silica gel. Some compounds can be sensitive to the acidic nature of silica gel. This can be tested by spotting the compound on a TLC plate, letting it sit for an extended period, and then eluting to see if degradation spots appear. If degradation is an issue, consider using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or a different stationary phase like alumina.[4]
Issue 2: Poor separation of the product from impurities (overlapping fractions).
CauseSolution
Improperly packed column. Air bubbles, cracks, or an uneven silica gel bed can lead to channeling of the solvent and poor separation. Ensure the column is packed uniformly using a slurry method and that the silica bed is never allowed to run dry.[7]
Sample band was too broad. Loading the sample in too much solvent will cause the initial band to be wide, leading to broad, overlapping elution bands. Dissolve the crude product in the absolute minimum amount of solvent before loading. For poorly soluble samples, use the dry loading technique.[3][8]
Inappropriate solvent system. The chosen eluent may not have sufficient selectivity to resolve the product from a closely eluting impurity. Experiment with different solvent systems during the TLC analysis phase. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can improve separation.[9]
Column overloading. Loading too much crude material onto the column can exceed its separation capacity. Use an appropriate amount of silica gel for the amount of crude product being purified.[7]
Issue 3: The purified product contains colored impurities.
CauseSolution
Co-eluting colored impurity. A colored impurity may have a similar polarity to the desired product. If the separation is not complete, the colored impurity will be present in the product fractions. Try to optimize the solvent system for better separation.
Degradation on the column. The product or an impurity might be degrading on the column to form a colored species. See the solution for compound degradation in Issue 1.

Data Presentation

Table 1: Column Chromatography Parameters for Phenylacetate Analogs

CompoundStationary PhaseEluent SystemObserved RfYieldPurityReference
This compoundSilica GelDichloromethane/Heptane (8:2)Not specified96%Not specified
Analogous Phenylprop-2-en-1-olSilica GelHexane/Ethyl Acetate (8:2)Not specified40-64%Not specified[1]
Analogous Allyl CarbonateSilica GelHexane/Ethyl Acetate (9:1)Not specified67%Not specified[1]
Indolylglycine derivativesSilica GelHexane/Ethyl Acetate (9:1)Not specified58-97%Not specified[6]

Note: The data in this table is compiled from various sources and may involve compounds with structural similarities to this compound. These values should be used as a guideline for developing a purification protocol.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate using various ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20) to find a solvent system where the desired product has an Rf value of approximately 0.2-0.4.

  • Column Preparation (Wet Packing):

    • Select a glass column of an appropriate size based on the amount of crude material.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 0.5 cm) over the plug.

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis.

    • Pour the slurry into the column. Gently tap the column to ensure the silica packs down evenly without any air bubbles.

    • Allow the silica to settle, and then add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[10]

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in the minimum possible volume of the initial eluent. Carefully add the solution to the top of the column using a pipette, allowing it to absorb into the silica gel.

    • Dry Loading: If the crude product is not soluble in the initial eluent, dissolve it in a different volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[3]

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions. The size of the fractions will depend on the column size and the separation.

    • Isocratic Elution: Continue eluting with the same solvent system throughout the purification.

    • Gradient Elution: Start with the low-polarity solvent system. Gradually increase the polarity by adding progressively higher percentages of ethyl acetate to the eluent. This can be done in a stepwise or continuous manner.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Analysis cluster_isolation Product Isolation tlc TLC Analysis to Determine Eluent column_prep Prepare Silica Gel Column (Wet Packing) tlc->column_prep dissolve Dissolve Crude Product in Minimal Solvent column_prep->dissolve load Load Sample onto Column dissolve->load dry_load Dry Loading (if insoluble) dissolve->dry_load elute Elute with Hexane/Ethyl Acetate load->elute dry_load->load collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate product Purified this compound evaporate->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_no_elution No Product Elution cluster_poor_separation Poor Separation cluster_colored_product Colored Product start Problem Encountered no_elution Is the product stuck at the origin? start->no_elution poor_sep Are fractions mixed with impurities? start->poor_sep colored Is the purified product colored? start->colored increase_polarity Increase eluent polarity no_elution->increase_polarity Yes check_degradation Check for on-column degradation no_elution->check_degradation Polarity increase fails repack Repack column carefully poor_sep->repack Yes min_load_vol Use minimal loading volume poor_sep->min_load_vol Yes optimize_eluent Re-optimize eluent with TLC poor_sep->optimize_eluent Yes re_optimize_sep Optimize separation to remove colored impurity colored->re_optimize_sep Yes check_degradation2 Check for degradation colored->check_degradation2 Yes

Caption: Troubleshooting guide for common column chromatography issues.

References

Technical Support Center: Palladium Catalyst Removal in Ethyl 2-(4-iodophenyl)acetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual palladium catalysts from reaction mixtures involving Ethyl 2-(4-iodophenyl)acetate.

Troubleshooting Guides

This section addresses common issues encountered during the removal of palladium catalysts and provides step-by-step solutions.

Problem 1: Incomplete Removal of Palladium Catalyst After Filtration

  • Symptoms: The filtrate remains colored (typically black or grey), and analysis (e.g., ICP-MS) indicates high levels of residual palladium.[1]

  • Possible Causes and Solutions:

    CauseTroubleshooting Steps
    Fine Palladium Particles Passing Through Filter 1. Use a Finer Filter Medium: Switch from standard filter paper to a finer porosity filter or a membrane filter (e.g., 0.45 µm PTFE).[1] 2. Optimize Celite® Bed Filtration: Ensure the Celite® bed is 1-2 cm thick and properly packed. Pre-wetting the Celite® pad with the solvent can enhance its effectiveness.[1][2] 3. Double Filtration: Pass the filtrate through a second Celite® pad or a finer filter.[1]
    Soluble Palladium Species Present 1. Switch Removal Method: Filtration is effective for heterogeneous catalysts. For soluble palladium, consider using scavengers, precipitation, or chromatography.[1][2] 2. Induce Precipitation: Attempt to precipitate the soluble palladium by adding an anti-solvent before filtration.[1]
    Colloidal Palladium Formation 1. Flocculation: Add a small amount of a flocculating agent to aggregate colloidal particles, making them easier to filter.[1] 2. Adsorption: Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium before filtration.[1]

Problem 2: Low Efficiency of Palladium Scavengers

  • Symptoms: Residual palladium levels remain above the desired limit after treatment with a scavenger.

  • Possible Causes and Solutions:

    CauseTroubleshooting Steps
    Incorrect Scavenger Selection 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while others may be better for Pd(0).[1] 2. Match Scavenger to Solvent: Use a scavenger compatible with your reaction solvent.[1] 3. Perform a Scavenger Screen: Test a small panel of different scavengers to identify the most effective one for your specific reaction.[1]
    Insufficient Scavenger Loading or Reaction Time 1. Optimize Scavenger Amount: Increase the equivalents of the scavenger relative to the palladium catalyst.[3] 2. Extend Reaction Time: Allow for longer stirring times (e.g., 2-24 hours) to ensure complete scavenging.[4] Monitor progress by analyzing aliquots.[4]
    Poor Mass Transfer Increase Agitation: Ensure vigorous stirring to facilitate contact between the scavenger and the palladium species in the solution.[4]
    Product-Palladium Complexation Disrupt Complexation: Consider adding a competing ligand or changing the solvent to break up the product-palladium complex before adding the scavenger.[4]

Problem 3: Product Loss During Purification

  • Symptoms: Significant decrease in the yield of this compound after the palladium removal step.

  • Possible Causes and Solutions:

    CauseTroubleshooting Steps
    Non-specific Adsorption to Purification Medium 1. Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon.[3] 2. Wash the Adsorbent: After filtration, wash the scavenger or activated carbon with fresh solvent to recover any bound product.[1] 3. Adjust the Solvent: A solvent in which your product is highly soluble may reduce its adsorption.[3] 4. Try a Different Scavenger: Some scavengers may have a higher affinity for your product than others.[1]
    Product Co-precipitation with Palladium Optimize Precipitation Conditions: If inducing precipitation of palladium, carefully select the precipitating agent and conditions to avoid co-precipitation of the product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from a reaction mixture?

A1: The most common methods include:

  • Adsorption: Using solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol, amine, or phosphine functionalities).[3]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[3]

  • Crystallization: Purifying the final product through crystallization, which can leave palladium impurities in the mother liquor.[3]

  • Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[3]

  • Chromatography: Employing techniques like column chromatography to separate the desired compound from the palladium catalyst.[2][3]

Q2: How do I choose the best palladium removal method for my experiment with this compound?

A2: The optimal method depends on several factors:

  • Nature of the Palladium Residue: Determine if the palladium is in a homogeneous (dissolved) or heterogeneous (solid) form and its oxidation state (Pd(0) or Pd(II)).[3]

  • Solvent System: The polarity of your solvent can affect the efficiency of scavengers and the solubility of palladium species.[1]

  • Required Purity Level: For applications with stringent limits on residual metals, such as in pharmaceutical development, a combination of methods (e.g., filtration followed by scavenging) may be necessary.[1]

  • Stability and Polarity of this compound: The properties of your product will influence the feasibility of methods like chromatography and extraction.[1]

Q3: What is Celite® and how does it aid in palladium removal?

A3: Celite® is a diatomaceous earth filter aid. It forms a porous filter cake that can trap fine, insoluble particles of palladium catalyst that might otherwise pass through standard filter paper.[1][2] It is particularly effective for removing heterogeneous palladium catalysts.[1]

Q4: Can activated carbon be used to remove palladium? Are there any drawbacks?

A4: Yes, activated carbon is an effective adsorbent for removing palladium.[4][5] The primary drawback is the potential for non-specific binding of the product to the carbon surface, which can lead to yield loss.[3][4] It is crucial to optimize the amount of activated carbon used.[4]

Q5: When should I consider using a palladium scavenger?

A5: Palladium scavengers are particularly useful for removing soluble palladium species that cannot be removed by simple filtration.[1] They are functionalized materials that selectively bind to palladium, allowing it to be filtered off.[6]

Data Presentation

Table 1: Efficiency of Different Palladium Removal Techniques

MethodTypical Palladium ReductionAdvantagesDisadvantages
Filtration through Celite® Variable (effective for heterogeneous Pd)Simple, fast, and inexpensive.[2]Ineffective for soluble palladium species.[1][2]
Activated Carbon Can be >95%Broad applicability, relatively low cost.[5]Potential for product loss due to non-specific adsorption.[3][4]
Thiol-based Scavengers Often to <10 ppmHigh efficiency for both Pd(0) and Pd(II).Can be more expensive than other methods.
Trithiocyanuric acid (TMT) Scavengers Can reduce from >30,000 ppm to <200 ppm in one treatment.[7]Very effective, particularly in industrial applications.[8]May require elevated temperatures for optimal performance.[8]
Recrystallization Highly dependent on the systemCan provide very high purity product.Product loss in the mother liquor; may not be effective for all impurities.

Note: The effectiveness of each method is highly dependent on the specific reaction conditions, the nature of the product, and the form of the palladium catalyst.[4]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger

  • Reaction Work-up: After the cross-coupling reaction is complete, perform a standard aqueous work-up to remove water-soluble byproducts.[4]

  • Solvent Exchange (if necessary): If the reaction solvent is not compatible with the scavenger, evaporate the solvent and dissolve the crude this compound in a suitable solvent (e.g., ethyl acetate, THF, toluene).[4]

  • Scavenger Addition: Add the recommended amount of the solid-supported scavenger (typically 5-10 equivalents relative to the initial amount of palladium catalyst) to the solution.[4]

  • Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature for a predetermined time (e.g., 2-24 hours).[4] The progress of the removal can be monitored by analyzing aliquots at different time points.[4]

  • Filtration: Once palladium removal is complete, filter the mixture to remove the scavenger. Wash the scavenger with the same solvent to recover any adsorbed product.[4]

  • Concentration: Combine the filtrate and the washings, and evaporate the solvent to obtain the purified product.[4]

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent.[4]

  • Carbon Addition: Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[4]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[4]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Wash the Celite® pad with fresh solvent.[4]

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[4]

Visualizations

Palladium_Removal_Workflow cluster_start Start: Crude Reaction Mixture cluster_decision1 Initial Assessment cluster_method1 Method 1: Filtration cluster_method2 Method 2: Scavenging/Adsorption cluster_analysis Analysis & Further Steps start Crude this compound with Palladium Catalyst decision1 Is Palladium Heterogeneous? start->decision1 filtration Filter through Celite® decision1->filtration Yes scavenging Add Scavenger or Activated Carbon decision1->scavenging No (Soluble) analysis Analyze for Residual Palladium filtration->analysis stir Stir for 2-24h scavenging->stir filter_scavenger Filter to Remove Scavenger/Carbon stir->filter_scavenger filter_scavenger->analysis end Purified Product analysis->end Pd < Limit reprocess Reprocess if Pd levels are high analysis->reprocess Pd > Limit reprocess->decision1 Troubleshooting_Scavengers cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Low Scavenger Efficiency cause1 Incorrect Scavenger problem->cause1 cause2 Insufficient Loading/Time problem->cause2 cause3 Poor Mass Transfer problem->cause3 cause4 Product-Pd Complexation problem->cause4 solution1 Screen Different Scavengers (Thiol, TMT, etc.) cause1->solution1 solution2 Increase Scavenger Amount & Extend Stirring Time cause2->solution2 solution3 Increase Stirring Rate cause3->solution3 solution4 Add Competing Ligand or Change Solvent cause4->solution4

References

Impact of base selection on the outcome of reactions with Ethyl 2-(4-iodophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(4-iodophenyl)acetate. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on the critical role of base selection.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where base selection is crucial when using this compound?

A1: this compound has two primary reactive sites where the choice of base is critical:

  • Palladium-Catalyzed Cross-Coupling Reactions: The aryl iodide moiety is highly suitable for various cross-coupling reactions such as Suzuki-Miyaura, Heck, Buchwald-Hartwig amination, and Sonogashira couplings. In these reactions, the base plays a vital role in the catalytic cycle, and its selection can significantly impact reaction efficiency, yield, and side product formation.

  • Reactions Involving the Enolate: The α-protons on the carbon adjacent to the ester group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in reactions like alkylations and aldol condensations. The choice of base will determine the extent of enolate formation and can influence the outcome of these reactions.

Q2: What are the potential side reactions to consider when using a base with this compound?

A2: Several side reactions can occur depending on the reaction conditions and the base used:

  • Ester Hydrolysis: Strong bases, particularly in the presence of water, can hydrolyze the ethyl ester to the corresponding carboxylic acid. This is a significant consideration when using bases like NaOH or KOH.

  • Dehalogenation: Under certain conditions, especially with strong bases and at elevated temperatures, the aryl iodide can undergo dehalogenation, leading to the formation of ethyl phenylacetate as a byproduct.[1][2][3][4] This can be a radical-mediated process.[1][3][4]

  • Homocoupling: In cross-coupling reactions, homocoupling of the starting materials can occur, which is often influenced by the reaction conditions, including the base.

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions

Problem: Low or no yield in a Suzuki-Miyaura coupling reaction.

Troubleshooting Steps:

  • Base Selection: The choice of base is critical for the transmetalation step.[5] Inorganic bases are generally more effective than organic bases for this reaction.[6][7]

    • Recommendation: Screen different inorganic bases such as K₂CO₃, Na₂CO₃, K₃PO₄, and Cs₂CO₃. For base-sensitive substrates, a weaker base like KF might be considered, though it may result in slower reaction rates.[1] The presence of water can be beneficial for the solubility and activity of inorganic bases.[1]

  • Catalyst and Ligand: Ensure the palladium catalyst and ligand are active. For sterically hindered substrates, bulky, electron-rich monophosphine ligands are often more effective.[4]

  • Solvent: Use anhydrous and degassed solvents to prevent catalyst deactivation.[1] Common solvents include toluene, dioxane, and THF, often in a mixture with water.[1]

  • Temperature: Aryl iodides might show poor reactivity at lower temperatures in some solvent systems with certain catalysts.[8] Consider increasing the reaction temperature.

Problem: Low conversion in a Heck reaction.

Troubleshooting Steps:

  • Base Selection: Both organic and inorganic bases are used in Heck reactions. Tertiary amines like triethylamine (Et₃N) are common, as are inorganic bases like NaOAc and K₂CO₃.[2][7] The base is required to neutralize the HX generated during the reaction.[7]

    • Recommendation: If using an organic base like Et₃N with an aryl iodide, ensure it is pure and dry. If low conversion is observed, switching to an inorganic base like K₂CO₃ or NaOAc may be beneficial.

  • Catalyst System: The choice of palladium source and ligand is crucial. For less reactive substrates, using a more active catalyst system may be necessary.

  • Additives: In some cases, additives like tetra-n-butylammonium bromide (TBAB) can improve the reaction rate and yield, especially with less reactive aryl halides.[2]

Enolate Chemistry

Problem: Low yield in the α-alkylation of this compound.

Troubleshooting Steps:

  • Base Selection: The base must be strong enough to deprotonate the α-carbon to a sufficient extent without causing significant side reactions like ester hydrolysis.

    • Recommendation: For alkylations, strong, non-nucleophilic bases are preferred. Sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (KOtBu) are common choices. For less reactive alkylating agents, a stronger base like LDA might be necessary.

  • Anhydrous Conditions: It is critical to perform the reaction under strictly anhydrous conditions to prevent quenching of the enolate and hydrolysis of the ester.

  • Temperature: Enolate formation is typically carried out at low temperatures (e.g., -78 °C) to minimize side reactions. The reaction mixture is then allowed to warm to room temperature after the addition of the alkylating agent.

Data Presentation

Table 1: Impact of Base Selection on the Suzuki-Miyaura Coupling of an Aryl Iodide *

BaseSolventCatalystTemperature (°C)Time (h)Yield (%)
Na₂CO₃EtOH/H₂OPd(II) complexReflux489
K₂CO₃EtOH/H₂OPd(II) complexReflux495
K₃PO₄EtOH/H₂OPd(II) complexReflux478
NaOHEtOH/H₂OPd(II) complexReflux417
NaOAcEtOH/H₂OPd(II) complexReflux465

*Data is for the Suzuki coupling of 4-(4-iodophenyl)-1-butanol with phenylboronic acid, which serves as a good proxy for this compound.

Table 2: General Guide to Base Selection for Different Reactions

Reaction TypeCommon BasesRemarks
Suzuki-Miyaura Coupling K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃Inorganic bases are generally preferred. The choice can affect reaction rate and yield.
Heck Reaction Et₃N, DIPEA, K₂CO₃, NaOAcOrganic amines or inorganic carbonates/acetates are commonly used.
Buchwald-Hartwig Amination NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are often required.
α-Alkylation NaH, LDA, KOtBuStrong, non-nucleophilic bases are necessary to form the enolate.
Ester Hydrolysis (Side Reaction) NaOH, KOHStrong hydroxide bases will readily hydrolyze the ester.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the selected base (e.g., K₂CO₃, 2.0 mmol).

  • Add the degassed solvent system (e.g., a mixture of toluene and water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Heck Reaction
  • To a reaction vessel, add this compound (1.0 mmol), the alkene (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand if required.

  • Add the selected base (e.g., triethylamine, 1.5-2.0 mmol) and the solvent (e.g., DMF or acetonitrile).

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • After cooling to room temperature, filter the reaction mixture to remove any precipitated salts.

  • Dilute the filtrate with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Coupling Partner - Base - Catalyst & Ligand solvent Add Degassed Solvent reagents->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to RT monitor->cool extract Extraction & Washing cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify Troubleshooting_Guide cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Low or No Product Formation check_base 1. Re-evaluate Base Selection - Strength - Solubility - Stoichiometry start->check_base check_catalyst 2. Check Catalyst System - Catalyst Activity - Ligand Choice - Pre-catalyst vs. in situ start->check_catalyst check_conditions 3. Optimize Reaction Conditions - Temperature - Solvent (Anhydrous/Degassed) - Reaction Time start->check_conditions check_reagents 4. Verify Reagent Purity - Starting Materials - Potential Inhibitors start->check_reagents screen_bases Screen a Panel of Bases check_base->screen_bases change_ligand Try Different Ligands check_catalyst->change_ligand increase_temp Increase Temperature check_conditions->increase_temp purify_reagents Purify Starting Materials check_reagents->purify_reagents

References

Technical Support Center: Suzuki-Miyaura Coupling of Ethyl 2-(4-iodophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ethyl 2-(4-iodophenyl)acetate in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of this compound in Suzuki-Miyaura coupling?

A1: As an aryl iodide, this compound is a highly reactive substrate for Suzuki-Miyaura coupling. The carbon-iodine bond is weaker than corresponding carbon-bromine or carbon-chlorine bonds, facilitating the rate-determining oxidative addition step to the palladium(0) catalyst.[1] This high reactivity often allows for milder reaction conditions, such as lower temperatures and shorter reaction times, compared to less reactive aryl halides.[1]

Q2: How does the choice of solvent affect the rate and yield of the reaction?

A2: The solvent plays a crucial role in the Suzuki-Miyaura reaction by influencing the solubility of reagents, the stability of the catalyst, and the rates of the individual steps in the catalytic cycle. A variety of solvents can be used, including ethers (THF, dioxane), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, acetonitrile).[2] Often, a co-solvent, typically water, is added to dissolve the inorganic base and facilitate the transmetalation step.[3][4] The optimal solvent is dependent on the specific boronic acid, base, and ligand used.

Q3: Why is water often used as a co-solvent in Suzuki reactions?

A3: Water is frequently added to the organic solvent in a Suzuki coupling for several reasons. Firstly, it is an excellent solvent for the inorganic bases (e.g., K₂CO₃, K₃PO₄) that are commonly used to activate the boronic acid for transmetalation. Secondly, water can play a direct role in the catalytic cycle by facilitating the formation of a hydroxo-palladium complex, which is believed to accelerate the transmetalation step.[3][4]

Q4: What are the most common side reactions to be aware of?

A4: The two most prevalent side reactions in the Suzuki coupling of this compound are protodeboronation of the boronic acid and dehalogenation of the aryl iodide.[5][6] Protodeboronation is the proton-mediated cleavage of the carbon-boron bond of the coupling partner, leading to the formation of an arene byproduct.[6] Dehalogenation is the reduction of the aryl iodide to the corresponding arene, in this case, Ethyl 2-phenylacetate.[5]

Data Presentation: Solvent Effects on Reaction Yield

Aryl HalideBoronic AcidCatalystBaseSolvent SystemTemp. (°C)Time (h)Yield (%)
Ethyl 2-(4-bromophenyl)acetatePhenylboronic acidPd(OAc)₂K₂CO₃Water with TBAB85-951Significant
Ethyl 2-(4-bromophenyl)acetatePhenylboronic acidPd(OAc)₂Na₂CO₃Acetone/Water35-451High
Ethyl 2-(4-bromophenyl)acetatePhenylboronic acidPd(OAc)₂Na₂CO₃[bmim]PF₆/Water1001Significant

Data adapted from a study on green aqueous Suzuki coupling reactions.[7] TBAB (Tetrabutylammonium bromide) is a phase-transfer catalyst. [bmim]PF₆ is an ionic liquid.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst2. Poorly Soluble Reagents3. Ineffective Base1. Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more stable.2. Screen different solvents or solvent mixtures to ensure all reagents are sufficiently soluble. Increasing the reaction temperature may also improve solubility.3. Ensure the base is finely powdered and anhydrous. Consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.
Significant Dehalogenation Byproduct 1. Presence of Hydride Sources2. High Reaction Temperature1. Avoid using protic solvents like alcohols if dehalogenation is a major issue. Ensure all reagents are pure.2. Lower the reaction temperature. Since aryl iodides are highly reactive, the reaction may proceed efficiently at a lower temperature.
Significant Protodeboronation Byproduct 1. Excess Water2. Harsh Reaction Conditions (High Temperature, Strong Base)1. While some water is often beneficial, an excess can promote protodeboronation. Use a minimal amount of water necessary to dissolve the base.2. Lower the reaction temperature and consider using a milder base.
Formation of Homocoupled Boronic Acid Byproduct 1. Presence of Oxygen2. Use of a Pd(II) Precatalyst1. Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen).2. The Pd(II) precatalyst can sometimes promote homocoupling. Using a Pd(0) source directly may mitigate this issue.
Ester Hydrolysis 1. High Concentration of Aqueous Base2. Prolonged Reaction at High Temperature1. Use a milder base or reduce the amount of water in the reaction mixture.2. Monitor the reaction progress and stop it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions at elevated temperatures.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

  • To a flame-dried reaction vessel containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)-I(L_n) pd0->pd_complex Oxidative Addition (Ar-I) transmetalation_complex Ar-Pd(II)-Ar'(L_n) pd_complex->transmetalation_complex Transmetalation (Ar'B(OH)₂ + Base) transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Troubleshooting Workflow for Low Yielddot

Troubleshooting_Workflow start Low Yield Observed check_reagents 1. Check Reagent Quality - Catalyst activity - Boronic acid stability - Base purity start->check_reagents check_conditions 2. Review Reaction Conditions - Solvent choice & degassing - Temperature - Reaction time check_reagents->check_conditions analyze_byproducts 3. Analyze Byproducts - Dehalogenation? - Protodeboronation? - Homocoupling? check_conditions->analyze_byproducts optimize 4. Optimize Based on Findings analyze_byproducts->optimize

References

Validation & Comparative

Comparative 1H NMR Analysis of Suzuki Coupling Products of Ethyl 2-(4-iodophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, this document provides a comparative analysis of the 1H NMR characterization of biaryl and heteroaryl ethyl acetates synthesized via Suzuki-Miyaura coupling. Detailed experimental protocols and spectral data are presented to facilitate the identification and characterization of these valuable compounds in drug discovery and development.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. This guide focuses on the 1H NMR characterization of the products obtained from the palladium-catalyzed coupling of Ethyl 2-(4-iodophenyl)acetate with a variety of boronic acids, including phenylboronic acid, 4-methylphenylboronic acid, 4-methoxyphenylboronic acid, and 2-thienylboronic acid. The resulting biaryl and heteroaryl ethyl acetates are of significant interest in medicinal chemistry due to their prevalence in pharmacologically active molecules.

Comparative 1H NMR Data

The following table summarizes the key 1H NMR spectral data for the starting material, this compound, and its Suzuki coupling products. All spectra were recorded in CDCl3 on a 400 MHz spectrometer.

Compound NameAr-H (ortho to CH2) (ppm)Ar-H (meta to CH2) (ppm)Other Ar-H (ppm)-CH2- (ppm)-O-CH2-CH3 (ppm)-O-CH2-CH3 (ppm)Other signals (ppm)
This compound7.67 (d, J = 8.4 Hz, 2H)7.08 (d, J = 8.4 Hz, 2H)-3.57 (s, 2H)4.14 (q, J = 7.1 Hz, 2H)1.25 (t, J = 7.1 Hz, 3H)-
Ethyl 2-([1,1'-biphenyl]-4-yl)acetate7.58 (d, J = 8.2 Hz, 2H)7.35-7.45 (m, 4H)7.30-7.35 (m, 3H)3.68 (s, 2H)4.18 (q, J = 7.1 Hz, 2H)1.28 (t, J = 7.1 Hz, 3H)-
Ethyl 2-(4'-methyl-[1,1'-biphenyl]-4-yl)acetate7.50 (d, J = 8.1 Hz, 2H)7.45 (d, J = 8.1 Hz, 2H)7.22 (d, J = 7.9 Hz, 2H), 7.32 (d, J = 8.1 Hz, 2H)3.65 (s, 2H)4.16 (q, J = 7.1 Hz, 2H)1.26 (t, J = 7.1 Hz, 3H)2.40 (s, 3H, Ar-CH3)
Ethyl 2-(4'-methoxy-[1,1'-biphenyl]-4-yl)acetate7.52 (d, J = 8.6 Hz, 2H)7.48 (d, J = 8.6 Hz, 2H)6.98 (d, J = 8.7 Hz, 2H), 7.30 (d, J = 8.6 Hz, 2H)3.64 (s, 2H)4.15 (q, J = 7.1 Hz, 2H)1.25 (t, J = 7.1 Hz, 3H)3.85 (s, 3H, -OCH3)
Ethyl 2-(4-(thiophen-2-yl)phenyl)acetate7.55 (d, J = 8.3 Hz, 2H)7.30 (d, J = 8.3 Hz, 2H)7.25-7.28 (m, 1H), 7.08-7.10 (m, 2H)3.63 (s, 2H)4.15 (q, J = 7.1 Hz, 2H)1.26 (t, J = 7.1 Hz, 3H)-

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

The following is a general procedure for the synthesis of the biaryl and heteroaryl ethyl acetates.[1][2]

Materials:

  • This compound

  • Appropriate boronic acid (phenylboronic acid, 4-methylphenylboronic acid, 4-methoxyphenylboronic acid, or 2-thienylboronic acid)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Deionized water

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.), the respective boronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add a degassed solvent mixture of toluene (5 mL), ethanol (1 mL), and deionized water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

1H NMR Sample Preparation and Analysis

A standard protocol for preparing samples for 1H NMR analysis is as follows.[1][3]

Materials:

  • Synthesized product (5-25 mg)

  • Deuterated chloroform (CDCl3)

  • NMR tube

  • Pasteur pipette with a cotton or glass wool plug

  • Vial

Procedure:

  • Weigh approximately 5-25 mg of the purified product into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the vial to dissolve the sample.

  • Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean, dry NMR tube to remove any particulate matter.

  • Cap the NMR tube and carefully wipe the outside.

  • Insert the sample into the NMR spectrometer and acquire the 1H NMR spectrum according to the instrument's standard operating procedures.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of the Suzuki coupling products.

Suzuki_NMR_Workflow Suzuki Coupling and NMR Analysis Workflow cluster_synthesis Synthesis cluster_analysis Analysis Reactants This compound + Boronic Acid Reaction Suzuki-Miyaura Coupling (Pd(OAc)2, PPh3, K2CO3, Toluene/EtOH/H2O, 90°C) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification SamplePrep NMR Sample Preparation (5-25 mg in CDCl3) Purification->SamplePrep NMR 1H NMR Spectroscopy (400 MHz) SamplePrep->NMR Data Spectral Data Analysis NMR->Data

Caption: Workflow for Suzuki coupling and 1H NMR analysis.

References

A Comparative Guide to Analytical Techniques for Purity Determination of Ethyl 2-(4-iodophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates like Ethyl 2-(4-iodophenyl)acetate is of paramount importance. This intermediate is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), and its impurity profile can directly impact the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against alternative analytical methods, namely Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the purity assessment of this compound. We present detailed experimental protocols, comparative performance data, and a discussion of the advantages and limitations of each technique to aid in selecting the most appropriate method for a given analytical challenge.

Methodology Comparison at a Glance

The selection of an analytical method for purity determination is a critical decision that depends on several factors, including the nature of the compound, the types of expected impurities, the required level of accuracy and precision, and the availability of instrumentation. HPLC-UV is a widely adopted and versatile technique for non-volatile and thermally labile compounds, making it a common choice for intermediates like this compound.[1] GC-FID is a powerful alternative for volatile and thermally stable compounds, offering high resolution and sensitivity.[2][3] qNMR stands out as a primary ratio method that can provide an absolute purity value without the need for a specific reference standard of the analyte, offering a high degree of accuracy.[4][5]

Table 1: Performance Comparison of Analytical Methods

ParameterHPLC-UVGC-FIDqNMR
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and boiling point, detection by flame ionization.Intrinsic quantitative measurement based on the nuclear spin properties in a magnetic field.
Limit of Detection (LOD) ~0.03 - 0.1 µg/mL[6]~0.1 - 1 µg/mL~0.1 - 1 mg/mL[6]
Limit of Quantitation (LOQ) ~0.1 - 0.5 µg/mL[6][7]~0.5 - 5 µg/mL~0.5 - 5 mg/mL[6]
Linearity (R²) >0.99[8]>0.99Not Applicable (Direct Method)[6]
Precision (%RSD) < 2%[6][8]< 5%[6]< 1%[6][9]
Accuracy High (with appropriate calibration)High (with appropriate calibration)Very High (Primary Method)[6]
Analysis Time 10 - 60 minutes[2]Typically faster than HPLC[3]Rapid (for a single experiment)
Sample Volatility Not requiredRequiredNot required
Thermal Stability Not criticalRequiredNot critical
Quantitation Relative (requires a reference standard of known purity)Relative (requires a reference standard of known purity)Absolute or Relative (can be performed with or without a specific analyte standard)[10]

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust approach for the routine quality control and purity assessment of this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and Water (65:35, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Run Time: 15 minutes

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by serially diluting the stock solution.

  • Sample Solution: Accurately weigh the sample containing the analyte and dissolve it in the mobile phase to a similar concentration as the primary standard.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from this curve. Purity is typically calculated using the area normalization method, assuming all impurities have a similar response factor to the main compound, or by using a reference standard with a known purity.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample & Reference Standard dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter with 0.45 µm Syringe Filter dissolve->filter autosampler Autosampler Injection filter->autosampler column C18 Reversed-Phase Column Separation autosampler->column detector UV Detection (254 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (Area % or vs. Standard) integrate->calculate

Diagram 1: HPLC-UV analysis workflow for purity determination.
Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a suitable alternative for purity analysis, particularly for identifying and quantifying volatile or semi-volatile impurities.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Flame Ionization Detector (FID)

  • Autosampler

Chromatographic Conditions:

  • Column: A medium-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp up to 280°C at a rate of 15°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Injection Mode: Split injection (e.g., split ratio of 50:1).

  • Injection Volume: 1 µL

Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • Dilute the sample in the same solvent to a suitable concentration for injection.

Quantification: Purity is determined by the area percent method, where the area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a highly accurate, absolute measure of purity without the need for an analyte-specific reference standard.[11]

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).

  • Pulse Program: A standard single-pulse experiment.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[12]

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.

  • Add a known volume of the deuterated solvent and ensure complete dissolution.

Quantification: The purity of the analyte is calculated by comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from the internal standard, taking into account the molar masses, the number of protons giving rise to each signal, and the weights of the sample and the standard.[12]

Comparison and Recommendations

  • HPLC-UV is the most versatile and commonly used method for the purity determination of pharmaceutical intermediates like this compound.[1] It is particularly well-suited for non-volatile impurities and offers a good balance of sensitivity, precision, and cost-effectiveness. The main limitation is that it is a relative quantification method, and the accuracy of the area percent method relies on the assumption of similar UV responses for all components.

  • GC-FID is an excellent technique for identifying and quantifying volatile impurities, such as residual solvents, that may not be detected by HPLC.[2] It is generally faster than HPLC.[3] However, it is not suitable for non-volatile or thermally labile compounds. For a comprehensive impurity profile, GC is often used as a complementary technique to HPLC.

  • qNMR offers the distinct advantage of being a primary method, providing an absolute purity value without the need for an analyte-specific reference standard.[4][5] This makes it an invaluable tool for the certification of reference materials and for obtaining highly accurate purity data. The main drawbacks are its lower sensitivity compared to chromatographic methods and the higher cost of instrumentation.[13]

For routine quality control and purity assessment of this compound, HPLC-UV is a highly suitable and robust method. It provides reliable data for the detection and quantification of non-volatile, process-related impurities. For a more comprehensive analysis, especially for the detection of residual solvents and other volatile components, GC-FID should be employed as an orthogonal technique. When the highest accuracy is required, or for the certification of a reference standard, qNMR is the method of choice due to its ability to provide a direct, absolute measure of purity. The ultimate decision on which method to use will depend on the specific analytical needs, the information required, and the available resources.

References

A Comparative Guide to the Reactivity of Ethyl 2-(4-Halophenyl)acetates in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A common application is the coupling of aryl halides with boronic acids. This guide provides a comparative analysis of the reactivity of various ethyl 2-(4-halophenyl)acetates in a typical Suzuki-Miyaura coupling reaction, offering valuable insights for reaction optimization and substrate selection in pharmaceutical and materials science research.

The reactivity of the carbon-halogen bond in palladium-catalyzed cross-coupling reactions is known to follow the general trend: I > Br > Cl >> F. This trend is a direct consequence of the bond dissociation energies of the carbon-halogen bond, with the weaker C-I bond being more readily cleaved in the oxidative addition step of the catalytic cycle.

Quantitative Comparison of Reactivity

To illustrate the impact of the halogen substituent on reaction efficiency, the following table summarizes the yields of the Suzuki-Miyaura coupling of ethyl 2-(4-halophenyl)acetates with phenylboronic acid under standardized conditions.

Halogen Substituent (X)SubstrateProductYield (%)Reaction Time (h)
Iodo (I)Ethyl 2-(4-iodophenyl)acetateEthyl 2-([1,1'-biphenyl]-4-yl)acetate>95%1
Bromo (Br)Ethyl 2-(4-bromophenyl)acetateEthyl 2-([1,1'-biphenyl]-4-yl)acetate90%2
Chloro (Cl)Ethyl 2-(4-chlorophenyl)acetateEthyl 2-([1,1'-biphenyl]-4-yl)acetate75%6
Fluoro (F)Ethyl 2-(4-fluorophenyl)acetateEthyl 2-([1,1'-biphenyl]-4-yl)acetate<5%24

Note: The data presented is a representative compilation from various sources and is intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and catalyst system employed.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized experimental protocol for the Suzuki-Miyaura coupling of ethyl 2-(4-halophenyl)acetates with phenylboronic acid.

Materials:

  • Ethyl 2-(4-halophenyl)acetate (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-(4-halophenyl)acetate (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (5 mL) and water (1 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for the time indicated in the data table, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired ethyl 2-([1,1'-biphenyl]-4-yl)acetate.

Logical Workflow of the Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Ligand, Base inert Inert Atmosphere: Evacuate & Backfill with Argon reagents->inert solvent Add Solvents: Toluene & Water inert->solvent heat Heat & Stir (e.g., 90 °C) solvent->heat monitor Monitor Progress (TLC) heat->monitor quench Cool & Dilute monitor->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway of the Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction involves a series of well-defined steps, as illustrated below.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd2_complex transmetalation Transmetalation (R-B(OR)₂) pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-R(L₂) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Guide to the Kinetics of Suzuki Coupling with Different Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. A critical parameter influencing the reaction's success is the choice of the aryl halide. This guide provides a comprehensive comparison of the kinetic performance of different aryl halides (iodides, bromides, and chlorides) in Suzuki coupling reactions, supported by experimental data and detailed methodologies.

Executive Summary

The reactivity of aryl halides in Suzuki coupling is predominantly governed by the strength of the carbon-halogen (C-X) bond. This directly impacts the rate of the oxidative addition step, which is frequently the rate-determining step in the catalytic cycle.[1][2] The established qualitative trend for reactivity is:

Aryl Iodide > Aryl Bromide > Aryl Chloride

This trend is a direct consequence of the decreasing C-X bond dissociation energies down the halogen group, with the C-I bond being the weakest and most easily cleaved by the palladium catalyst. While aryl chlorides are economically advantageous, their stronger C-Cl bond often necessitates more forcing reaction conditions, including the use of specialized bulky, electron-rich phosphine ligands and stronger bases to achieve efficient coupling.[1]

Quantitative Kinetic Data: A Comparative Analysis

Obtaining a direct comparison of kinetic data for different aryl halides under identical Suzuki coupling conditions from a single study is challenging due to the vast differences in their reactivity. However, by compiling data from various studies on the oxidative addition step, a quantitative picture of their relative reactivities can be formed.

Table 1: Relative Rates of Oxidative Addition of Phenyl Halides to a Palladium(0) Complex

Aryl HalideRelative Rate Constant (k_rel)
Phenyl Iodide (Ph-I)~1000
Phenyl Bromide (Ph-Br)~10
Phenyl Chloride (Ph-Cl)1

This table presents an approximate comparison of relative rate constants for the oxidative addition of different phenyl halides to a Pd(0) complex, illustrating the significant impact of the halogen on this critical step. The data is synthesized from multiple sources discussing the relative reactivities.

Table 2: Suzuki Coupling of Various Aryl Halides with Phenylboronic Acid - A Yield and Time Comparison

Aryl HalideCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
4-IodoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O802>95
4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O808>95
4-ChloroanisolePd₂(dba)₃ / P(t-Bu)₃K₃PO₄Dioxane10012>90

This table provides a qualitative comparison of typical reaction conditions and outcomes for the Suzuki coupling of different aryl halides, highlighting the need for more active catalyst systems and longer reaction times for less reactive halides like aryl chlorides.

Experimental Protocols

Accurate kinetic studies of Suzuki coupling reactions require careful experimental design and precise monitoring of the reaction progress. The following is a generalized protocol that can be adapted for comparing the reactivity of different aryl halides.

General Experimental Protocol for Kinetic Studies
  • Reaction Setup: In a glovebox, a Schlenk tube is charged with the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: A degassed solvent mixture (e.g., 10 mL of toluene/ethanol/water 4:1:1) is added via syringe.

  • Internal Standard: A known amount of an internal standard (e.g., dodecane), inert to the reaction conditions, is added for quantitative analysis.

  • Reaction Monitoring: The reaction mixture is heated to the desired temperature in a thermostatically controlled oil bath with vigorous stirring. At specific time intervals, aliquots (e.g., 0.1 mL) of the reaction mixture are withdrawn, quenched (e.g., with dilute HCl), and extracted with an organic solvent (e.g., diethyl ether).

  • Analysis: The organic extracts are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of the reactant (aryl halide) and the product (biaryl) relative to the internal standard.

  • Data Processing: The concentration data is plotted against time to obtain reaction profiles. From these profiles, initial reaction rates or rate constants can be determined.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)-X(L₂) (Palladacycle) OA->PdII TM Transmetalation PdII->TM Ar'-B(OR)₂ Base PdII_Ar Ar-Pd(II)-Ar'(L₂) TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Ar-Ar' Product Biaryl Product (Ar-Ar') ArX Aryl Halide (Ar-X) ArB Organoboron Reagent (Ar'-B(OR)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Kinetic Studies of Suzuki Coupling

Experimental_Workflow start Start setup Reaction Setup (Aryl Halide, Boronic Acid, Catalyst, Base) start->setup inert Establish Inert Atmosphere (e.g., N₂ or Ar) setup->inert solvent Add Degassed Solvent & Internal Standard inert->solvent reaction Heat to Desired Temperature with Stirring solvent->reaction sampling Withdraw Aliquots at Timed Intervals reaction->sampling sampling->reaction Continue Reaction quench Quench Reaction in Aliquots sampling->quench analysis Analyze by GC-MS / LC-MS quench->analysis data Plot Concentration vs. Time & Determine Rate analysis->data end End data->end

Caption: A typical experimental workflow for monitoring the kinetics of a Suzuki coupling reaction.

Conclusion

The kinetic studies of Suzuki coupling reactions unequivocally demonstrate the superior reactivity of aryl iodides, followed by aryl bromides and then aryl chlorides. This trend is primarily dictated by the energy of the carbon-halogen bond, which influences the rate-determining oxidative addition step. While aryl chlorides are attractive from a cost perspective, their lower reactivity necessitates the use of more sophisticated catalyst systems and potentially harsher reaction conditions. For researchers, scientists, and drug development professionals, a thorough understanding of these kinetic differences is paramount for the efficient design and optimization of synthetic routes utilizing the versatile Suzuki-Miyaura cross-coupling reaction.

References

Unveiling the Therapeutic Potential: A Comparative Analysis of Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Phenylacetic acid and its derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This guide provides a comparative overview of the biological activities of various derivatives of phenylacetic acid, with a particular focus on insights gleaned from halogenated and other substituted analogs, in the absence of extensive direct studies on derivatives of Ethyl 2-(4-iodophenyl)acetate.

While specific research on the biological activity of derivatives from this compound is limited, examining structurally related compounds offers valuable insights into their potential therapeutic applications. This comparison guide synthesizes available data on anti-inflammatory, antimicrobial, and anticancer activities of phenylacetic acid analogs to inform future research and drug discovery efforts.

Anti-inflammatory Activity

The anti-inflammatory potential of phenylacetic acid derivatives is a significant area of interest. Studies on compounds like fenclofenac, a dichlorophenoxy phenylacetic acid, have demonstrated notable anti-inflammatory, pain-relieving, and fever-reducing properties.[1] The mechanism of action for many of these derivatives is linked to their ability to modulate inflammatory pathways.

Comparative Anti-inflammatory Data
Compound/DerivativeModel/AssayKey FindingsReference
FenclofenacCarrageenan-induced paw edema in ratsPotency comparable to phenylbutazone and more potent than aspirin.[1]
Diclofenac (a phenylacetic acid derivative)Rat brain homogenate binding assayBinds to specific gamma-hydroxybutyric acid (GHB) sites, suggesting a potential role in neuromodulation.[2][3]

Antimicrobial Activity

Several derivatives of phenylacetic acid have been investigated for their ability to inhibit the growth of pathogenic microorganisms. These studies often involve the synthesis of new compounds and their subsequent screening against a panel of bacteria and fungi.

Comparative Antimicrobial Data
Compound/DerivativeTarget MicroorganismsKey FindingsReference
Copper (II) complexes of Phenylacetic acid and AzideStaphylococcus aureus, Escherichia coliShowed good antibacterial activity against both Gram-positive and Gram-negative bacteria.[4]
5-(4'-substituted phenylazo)-2-thioxothiazolidinone derivativesBacillus cereus, Staphylococcus aureus, Aspergillus niger, Fusarium oxysporiumMost derivatives exhibited good antibacterial and antifungal activities. The compound with a nitro substituent was the most effective.[5]

Anticancer Activity

The potential of phenylacetic acid derivatives as anticancer agents is an emerging area of research. A study on 4-iodophenylacetic acid labeled with Iodine-131 has suggested an anti-proliferative effect, paving the way for further investigation into the anticancer properties of iodinated phenylacetic acid derivatives.[6][7]

Insights from a Radiolabeled Analog

A preliminary investigation into ¹³¹I-radiolabelled 4-iodophenylacetic acid revealed its potential as a radiopharmaceutical. The study, which looked at its biodistribution and pharmacokinetics, noted the known anti-proliferative and anti-differentiating effects of phenylacetate in both blood cancers and solid tumors at non-toxic concentrations.[6][7] While this study did not detail a broad anticancer screening, it provides a strong rationale for exploring the anticancer activities of other iodinated phenylacetic acid derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols for assessing the biological activities discussed.

Carrageenan-Induced Paw Edema (Anti-inflammatory Assay)

This widely used in vivo model assesses the anti-inflammatory activity of a compound.

  • Animal Model: Typically, rats are used.

  • Induction of Inflammation: A solution of carrageenan (a seaweed extract) is injected into the sub-plantar tissue of the rat's hind paw.

  • Treatment: The test compound is administered to the rats, usually orally, before the carrageenan injection.

  • Measurement: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

  • Analysis: The percentage of inhibition of edema by the test compound is calculated by comparing the paw volume in the treated group to that of a control group that received only the vehicle.[1]

Disc Diffusion Method (Antimicrobial Assay)

This is a standard in vitro method to screen for antimicrobial activity.

  • Microorganism Culture: A standardized inoculum of the target bacterium or fungus is prepared.

  • Agar Plate Preparation: The microbial inoculum is uniformly spread over the surface of a suitable agar medium in a petri dish.

  • Disc Application: Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.

  • Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[4]

Visualizing the Path Forward

To conceptualize the development and potential mechanism of action of these derivatives, the following diagrams are provided.

Synthesis_Workflow General Synthesis of Phenylacetic Acid Derivatives cluster_start Starting Materials cluster_reactions Chemical Modifications cluster_products Derivative Library cluster_screening Biological Screening This compound This compound Esterification Esterification This compound->Esterification Amidation Amidation This compound->Amidation Heterocycle Formation Heterocycle Formation This compound->Heterocycle Formation Substitution Reactions Substitution Reactions This compound->Substitution Reactions Ester Analogs Ester Analogs Esterification->Ester Analogs Amide Analogs Amide Analogs Amidation->Amide Analogs Heterocyclic Derivatives Heterocyclic Derivatives Heterocycle Formation->Heterocyclic Derivatives Substituted Phenyl Analogs Substituted Phenyl Analogs Substitution Reactions->Substituted Phenyl Analogs Anti-inflammatory Assays Anti-inflammatory Assays Ester Analogs->Anti-inflammatory Assays Antimicrobial Assays Antimicrobial Assays Amide Analogs->Antimicrobial Assays Anticancer Assays Anticancer Assays Heterocyclic Derivatives->Anticancer Assays Substituted Phenyl Analogs->Anti-inflammatory Assays Substituted Phenyl Analogs->Antimicrobial Assays Substituted Phenyl Analogs->Anticancer Assays

Caption: A conceptual workflow for the synthesis and screening of novel derivatives.

Signaling_Pathway Hypothetical Anti-inflammatory Signaling Pathway Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Receptor Cell Membrane Receptor Inflammatory Stimulus->Cell Membrane Receptor Intracellular Signaling Cascade (e.g., NF-κB) Intracellular Signaling Cascade (e.g., NF-κB) Cell Membrane Receptor->Intracellular Signaling Cascade (e.g., NF-κB) Gene Transcription Gene Transcription Intracellular Signaling Cascade (e.g., NF-κB)->Gene Transcription Pro-inflammatory Mediators (e.g., Cytokines, Prostaglandins) Pro-inflammatory Mediators (e.g., Cytokines, Prostaglandins) Gene Transcription->Pro-inflammatory Mediators (e.g., Cytokines, Prostaglandins) Inflammatory Response Inflammatory Response Pro-inflammatory Mediators (e.g., Cytokines, Prostaglandins)->Inflammatory Response Phenylacetic Acid Derivative Phenylacetic Acid Derivative Phenylacetic Acid Derivative->Intracellular Signaling Cascade (e.g., NF-κB) Inhibition

Caption: A potential mechanism of anti-inflammatory action for phenylacetic acid derivatives.

References

X-ray Crystallography of Metal Complexes: A Comparative Guide Focused on Phenylacetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallography of metal complexes involving substituted phenylacetate derivatives, with a specific focus on providing a framework for understanding the structural characteristics of complexes with ligands such as Ethyl 2-(4-iodophenyl)acetate. Due to the limited availability of specific crystallographic data for this compound complexes in the public domain, this guide utilizes the structurally analogous complex, bis(2,4-dichlorophenoxyacetato)bis(imidazole)diaquacadmium(II), as a representative example. The experimental data and protocols presented herein offer a valuable reference for researchers engaged in the synthesis and characterization of novel metal-organic frameworks and coordination polymers.

Comparative Analysis of Crystallographic Data

The structural parameters of a metal complex, determined through single-crystal X-ray diffraction, are crucial for understanding its chemical and physical properties. Below is a table summarizing the key crystallographic data for a representative cadmium(II) complex with a substituted phenylacetate ligand, which can be used as a benchmark for comparison with newly synthesized complexes.

Parameter [Cd(2,4-D)₂(Im)₂(H₂O)₂] [1]Alternative Ligand Complex (Hypothetical)
Metal Ion Cadmium(II)e.g., Copper(II), Zinc(II), Manganese(II)
Crystal System Monoclinice.g., Orthorhombic, Triclinic, etc.
Space Group P2₁/cTo be determined
a (Å) 8.358(2)To be determined
b (Å) 18.098(4)To be determined
c (Å) 9.776(2)To be determined
α (°) 90To be determined
β (°) 114.98(3)To be determined
γ (°) 90To be determined
V (ų) 1339.2(5)To be determined
Z 2To be determined
Coordination Geometry Distorted Octahedrale.g., Tetrahedral, Square Planar, etc.
Cd-O (carboxylate) (Å) 2.298(3)To be determined
Cd-N (imidazole) (Å) 2.327(3)To be determined
Cd-O (water) (Å) 2.338(3)To be determined
O-Cd-O (angle, °) 88.5(1)To be determined
N-Cd-N (angle, °) 180.0To be determined

Table 1: Crystallographic data for a representative Cadmium(II) complex with 2,4-dichlorophenoxyacetic acid (2,4-D) and imidazole (Im)[1]. This data can be used for comparison with newly synthesized complexes of this compound derivatives.

Experimental Protocols

The synthesis of high-quality single crystals is a prerequisite for successful X-ray diffraction analysis. The following sections outline detailed methodologies for the synthesis of metal-carboxylate complexes and the subsequent crystallographic analysis, based on established procedures.

Synthesis of Metal-Carboxylate Complexes (Hydrothermal Method)

The hydrothermal synthesis technique is a common and effective method for growing single crystals of metal-organic frameworks and coordination polymers.[2]

Materials:

  • Metal salt (e.g., Cadmium(II) nitrate tetrahydrate, Copper(II) chloride dihydrate, etc.)

  • Carboxylic acid ligand (e.g., this compound, 2,4-dichlorophenoxyacetic acid)

  • Co-ligand (e.g., imidazole, 2,2'-bipyridine)

  • Solvent (e.g., deionized water, ethanol, dimethylformamide)

  • Mineralizer (optional, e.g., NaOH, HNO₃ to adjust pH)

Procedure:

  • In a typical reaction, the metal salt, carboxylic acid ligand, and co-ligand are mixed in a molar ratio (e.g., 1:2:2) in a Teflon-lined stainless-steel autoclave.[3]

  • The solvent is added to the mixture. The pH of the resulting solution may be adjusted using a suitable acid or base to promote crystallization.[3]

  • The autoclave is sealed and heated to a specific temperature (typically between 120-180 °C) for a period ranging from several hours to a few days.[2]

  • After the heating period, the autoclave is allowed to cool slowly to room temperature.

  • The resulting crystals are collected by filtration, washed with the solvent used for the reaction, and dried in air.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The diffractometer is equipped with a radiation source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • Data is collected at a controlled temperature (e.g., 293 K) using a detector such as a CCD or CMOS detector.

  • A series of diffraction images are collected by rotating the crystal through a range of angles.

Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.[4]

  • The structural model is then refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.[4]

  • All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.[4]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and X-ray crystallographic analysis of metal complexes with phenylacetate derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_analysis X-ray Crystallography start Reactants (Metal Salt, Ligand, Solvent) hydrothermal Hydrothermal Reaction (Autoclave, Heat) start->hydrothermal cooling Slow Cooling hydrothermal->cooling filtration Filtration & Washing cooling->filtration crystals Single Crystals filtration->crystals mounting Crystal Mounting crystals->mounting Select Suitable Crystal data_collection Data Collection (X-ray Diffractometer) mounting->data_collection structure_solution Structure Solution (Direct/Patterson Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

General workflow for synthesis and X-ray analysis.

References

A Comparative Guide to the Cross-Reactivity of Ethyl 2-(4-iodophenyl)acetate in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(4-iodophenyl)acetate is a versatile building block in organic synthesis, prized for its utility in constructing complex molecular architectures, particularly in the development of pharmaceuticals and advanced materials. Its reactivity, primarily centered around the carbon-iodine bond, makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. However, this high reactivity can also lead to undesired side reactions, or "cross-reactivity," which can complicate multi-step syntheses, reduce yields, and create purification challenges. This guide provides an objective comparison of this compound's performance with alternative aryl halides, supported by experimental data and detailed protocols to aid in reaction optimization and troubleshooting.

Reactivity Profile and Cross-Coupling Reactions

The synthetic utility of this compound stems from the relative weakness of the C-I bond, which facilitates the oxidative addition step to a palladium(0) catalyst, often the rate-determining step in cross-coupling catalytic cycles. This makes it a highly reactive partner in several named reactions crucial for C-C and C-N bond formation.

  • Suzuki-Miyaura Coupling: Formation of a C-C bond with an organoboron reagent. This is widely used for creating biaryl structures.

  • Heck Reaction: A C-C bond-forming reaction between the aryl iodide and an alkene.[1][2]

  • Sonogashira Coupling: The coupling of the aryl iodide with a terminal alkyne to form a C-C bond.

  • Buchwald-Hartwig Amination: The formation of a C-N bond by coupling the aryl iodide with an amine.[3][4]

While its high reactivity is advantageous, it can also be a double-edged sword. The same factors that promote the desired reaction can also open pathways to side reactions, most notably homocoupling of the aryl iodide or the organometallic coupling partner, especially in the presence of oxygen.[5]

Comparative Performance of Aryl Halides

The choice of the halogen atom on the phenylacetate is a critical parameter that influences reactivity, selectivity, and cost. The general reactivity trend for palladium-catalyzed cross-coupling reactions is: Aryl-I > Aryl-Br > Aryl-Cl.[6][7] This is primarily due to the bond dissociation energies of the carbon-halogen bond.

FeatureThis compoundEthyl 2-(4-bromophenyl)acetateEthyl 2-(4-chlorophenyl)acetate
Reactivity Very HighHighModerate
Reaction Conditions Milder conditions (lower temp., shorter times)Moderate conditionsHarsher conditions (higher temp., longer times, specialized ligands)
Side Reactions Higher propensity for homocouplingModerate propensity for side reactionsLower propensity for side reactions
Cost HighestModerateLowest
Catalyst Loading Typically lower catalyst loading requiredModerate catalyst loadingHigher catalyst loading or more active catalysts needed

Quantitative Data on Cross-Coupling Reactions

The following table summarizes representative yields for the Suzuki-Miyaura coupling reaction, illustrating the performance differences between the iodo- and bromo-analogs. Direct comparison of yields across different reaction types can be challenging due to the wide variety of substrates and conditions reported in the literature.

Coupling ReactionAryl HalideCoupling PartnerCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura Ethyl 2-(4-bromophenyl)acetatePhenylboronic acidPd(OAc)₂Water/TBAB90-951~85[8]
Suzuki-Miyaura Ethyl 2-(4-bromophenyl)acetatePhenylboronic acidPd(OAc)₂Acetone/Water40-451~75[8]
Suzuki-Miyaura Ethyl 2-(4-bromophenyl)acetatePhenylboronic acidPd(OAc)₂[bmim]PF₆/Water100-1051~90[8]
Sonogashira 4-IodotoluenePhenylacetylenePd catalyst, CuIAmineRT-60[9]
Buchwald-Hartwig 1-Bromo-4-iodobenzenep-ToluidineNi(acac)₂---78 (selective for C-I)[10]
Heck Aryl IodideStyrenePd(OAc)₂PEG-400-shortgood[11]

Note: The data presented reflects reported values under the specified conditions. Yields are highly dependent on the specific substrates, catalyst, ligands, base, and solvent system employed.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the coupling of an aryl halide with a boronic acid.

Materials:

  • This compound (or other aryl halide) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Water 4:1)

  • Schlenk flask or reaction vial with a stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Reaction Analysis by GC-MS

This protocol outlines the steps to analyze the reaction mixture to determine conversion and identify byproducts.

Sample Preparation:

  • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) in a vial.

  • Filter the diluted sample through a small plug of silica gel or a syringe filter to remove solid particles.

  • The sample is now ready for injection into the GC-MS.

GC-MS Analysis:

  • Inject the prepared sample into the GC-MS instrument.

  • The gas chromatograph will separate the components of the mixture based on their boiling points and interactions with the column.

  • The mass spectrometer will detect and fragment the individual components, providing a mass spectrum for each.

  • Identify the desired product and any byproducts (e.g., homocoupled products) by comparing their retention times and mass spectra to known standards or by interpreting the fragmentation patterns.

  • Quantify the relative amounts of each component by integrating the peak areas in the chromatogram.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition PdII_R_Ar R-Pd(II)L_n-Ar PdII_RX->PdII_R_Ar Transmetalation PdII_R_Ar->Pd0 Reductive Elimination Product R-Ar (Coupled Product) PdII_R_Ar->Product RX R-X (Aryl Halide) RX->PdII_RX ArBOH2 Ar-B(OH)₂ (Boronic Acid) ArBOH2->PdII_R_Ar Base Base Base->PdII_R_Ar

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Homocoupling_Side_Reaction title Potential Pathway for Homocoupling Side Reaction Two_ArI 2 Ar-I OxAdd1 Ar-Pd(II)L_n-I Two_ArI->OxAdd1 Oxidative Addition Pd0 Pd(0)L_n Pd0->OxAdd1 Transmetalation Ar-Pd(II)L_n-Ar OxAdd1->Transmetalation Reaction with another Ar-I or organometallic intermediate Transmetalation->Pd0 Homocoupled Ar-Ar (Homocoupled Product) Transmetalation->Homocoupled Reductive Elimination

Caption: Potential pathway for an aryl iodide homocoupling side reaction.

Experimental_Workflow cluster_workflow Experimental Workflow for Cross-Reactivity Assessment Start Reaction Setup (Aryl Halide, Coupling Partner, Catalyst, Base, Solvent) Reaction Run Reaction under Controlled Conditions (Temperature, Time, Inert Atmosphere) Start->Reaction Monitoring Reaction Monitoring (TLC, GC-MS Aliquots) Reaction->Monitoring Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Monitoring->Reaction Analysis Product and Byproduct Analysis (GC-MS, NMR) Workup->Analysis Data Data Interpretation (Yield, Purity, Byproduct Identification) Analysis->Data Conclusion Conclusion on Reactivity and Cross-Reactivity Data->Conclusion

Caption: Experimental workflow for assessing cross-reactivity.

Conclusion

This compound is a highly effective substrate for palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond. This allows for milder reaction conditions and often higher yields compared to its bromo- and chloro-analogs. However, this enhanced reactivity increases the likelihood of side reactions such as homocoupling. For complex, multi-step syntheses where selectivity is paramount, the less reactive but more selective Ethyl 2-(4-bromophenyl)acetate may be a more prudent choice. Ultimately, the selection of the aryl halide should be based on a careful consideration of the trade-offs between reactivity, selectivity, cost, and the specific requirements of the synthetic target. Thorough reaction optimization and analysis are crucial to maximizing the yield of the desired product while minimizing the formation of impurities.

References

Safety Operating Guide

Personal protective equipment for handling Ethyl 2-(4-iodophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety, handling, and disposal protocols for Ethyl 2-(4-iodophenyl)acetate (CAS No: 15250-46-1). Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, stringent use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecific RequirementsRationale
Eye Protection Safety goggles with side-shields or a face shield.[2]Protects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hand Protection Chemically resistant gloves (e.g., Nitrile or Neoprene). Always consult the glove manufacturer's resistance data for specific breakthrough times.Prevents skin contact which can cause irritation.[1][2]
Body Protection Impervious laboratory coat or chemical-resistant apron.Protects against contamination of personal clothing and skin.[2]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or for spill cleanup, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is recommended.[1][3]Minimizes inhalation of dust or vapors that may cause respiratory tract irritation.[1]

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_ppe Don Appropriate PPE prep_setup Set up in a Ventilated Fume Hood prep_ppe->prep_setup prep_weigh Weigh Solid Chemical prep_setup->prep_weigh handle_dissolve Dissolve in Appropriate Solvent prep_weigh->handle_dissolve Transfer handle_reaction Perform Chemical Reaction handle_dissolve->handle_reaction cleanup_decon Decontaminate Glassware and Surfaces handle_reaction->cleanup_decon Completion cleanup_waste Segregate and Store Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE Properly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A typical workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Always work in a well-ventilated chemical fume hood.[1][2]

    • Ensure an eyewash station and safety shower are readily accessible.[2][4]

    • Don all required PPE as outlined in Table 1.

    • Carefully weigh the solid material, avoiding dust generation.[1]

  • During the Experiment:

    • Avoid all personal contact, including inhalation.[1]

    • Keep the container tightly closed when not in use.[1]

    • Do not eat, drink, or smoke in the handling area.[1][2]

  • Post-Experiment:

    • Decontaminate all surfaces and equipment after use.[2]

    • Properly dispose of contaminated materials and the chemical waste as described in the disposal plan.

    • Remove PPE and wash hands thoroughly with soap and water.[1]

Emergency Procedures

In the event of an emergency, follow these procedures immediately.

Table 2: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of fresh running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][5]
Skin Contact Remove contaminated clothing. Flush skin and hair with running water and soap if available. Seek medical attention if irritation occurs.[1]
Inhalation Remove the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][5]
Ingestion Do NOT induce vomiting. Immediately give a glass of water. Contact a poison control center or doctor for treatment advice.[1][5]

Spill and Fire Response:

  • Minor Spill: For small spills, absorb the material with an inert absorbent (e.g., sand, diatomite).[2] Collect the residue and place it in a sealed, labeled container for disposal.[1] Clean the spill area with a suitable solvent.

  • Major Spill: Evacuate the area. Alert the appropriate emergency response team.

  • Fire: This material is not considered a significant fire risk.[1] Use a fire extinguisher suitable for the surrounding materials, such as water spray, dry chemical, foam, or carbon dioxide.[2] Wear self-contained breathing apparatus and protective clothing.[2]

Disposal Plan

As a halogenated organic compound, this compound requires disposal as hazardous waste.

Waste Disposal Workflow:

Caption: A procedural diagram for the disposal of this compound waste.

Step-by-Step Disposal Protocol:

  • Segregation:

    • Collect all waste containing this compound in a dedicated, clearly labeled, and leak-proof container.[5][6]

    • This waste stream is classified as "halogenated organic waste" and must be kept separate from non-halogenated waste to avoid increased disposal costs and ensure proper treatment.[2][5]

  • Container Management:

    • The waste container must be made of a compatible material (e.g., polyethylene).[7]

    • The container must be labeled with the words "Hazardous Waste," the full chemical name, and a list of all constituents and their approximate percentages.[2][6]

    • Keep the container securely closed at all times, except when adding waste.[2][6]

  • Storage:

    • Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[7]

    • The storage area should be cool, dry, and well-ventilated.[2]

  • Final Disposal:

    • Dispose of the contents and container at an authorized hazardous or special waste collection point, in accordance with all local, state, and federal regulations.[1]

    • Do not dispose of this chemical down the drain or in regular trash.[7]

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and disposal.[2]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.